(4-Chlorophenyl)(pyridin-4-yl)methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-pyridin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-8,12H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSMATSKHPALAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=NC=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390121 | |
| Record name | C-(4-Chloro-phenyl)-C-pyridin-4-yl-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883548-16-1 | |
| Record name | C-(4-Chloro-phenyl)-C-pyridin-4-yl-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical overview of the primary and alternative synthesis pathways for (4-Chlorophenyl)(pyridin-4-yl)methanamine, a compound of interest in medicinal chemistry and drug development. This guide includes detailed experimental protocols, comparative data, and process visualizations to aid in its synthesis and further research.
Introduction
This compound is a diarylmethanamine derivative that serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. Its structural motif, combining a substituted phenyl ring and a pyridine ring linked by a methylene amine, is found in a variety of biologically active compounds. This guide outlines the core synthetic strategies for obtaining this compound, focusing on reductive amination and a Grignard-based approach.
Primary Synthesis Pathway: Reductive Amination
The most direct and widely employed method for the synthesis of this compound is through reductive amination. This one-pot reaction involves the condensation of a carbonyl compound and an amine to form an imine intermediate, which is then reduced in situ to the desired amine. Two main variations of this approach are presented below.
Reductive Amination of Pyridine-4-carboxaldehyde with Ammonia
This approach involves the reaction of pyridine-4-carboxaldehyde with an ammonia source, followed by the reduction of the intermediate imine with a suitable reducing agent.
Experimental Protocol:
-
Imine Formation: To a solution of pyridine-4-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a source of ammonia (e.g., ammonium acetate, 1.5 eq). The reaction is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄, 1.2 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq), is added portion-wise to the reaction mixture. The reaction is then stirred for an additional 4-12 hours at room temperature.
-
Workup and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Reductive Amination of 4-Chlorobenzaldehyde with 4-(Aminomethyl)pyridine
An alternative reductive amination strategy involves the reaction of 4-chlorobenzaldehyde with 4-(aminomethyl)pyridine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 eq) and 4-(aminomethyl)pyridine (1.0 eq) in a solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq) to the mixture. The reaction is stirred at room temperature for 12-24 hours.
-
Workup and Purification: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.
Alternative Synthesis Pathway: Grignard Reaction and Subsequent Amination
An alternative route to this compound involves an initial Grignard reaction to form the corresponding alcohol, followed by conversion to the amine.
Experimental Protocol:
-
Grignard Reaction: A solution of 4-chlorophenylmagnesium bromide (1.1 eq) in diethyl ether is added dropwise to a solution of pyridine-4-carboxaldehyde (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride. The product, (4-chlorophenyl)(pyridin-4-yl)methanol, is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.
-
Conversion to Amine: The intermediate alcohol can be converted to the amine via a two-step process. First, the alcohol is converted to a better leaving group, for instance by reaction with thionyl chloride to form the corresponding chloride. This is followed by nucleophilic substitution with an ammonia source (e.g., ammonia in methanol) to yield the final product.
Data Presentation
| Synthesis Pathway | Key Reagents | Solvent | Reducing Agent / Conditions | Typical Yield (%) | Purity (%) |
| Reductive Amination 2.1 | Pyridine-4-carboxaldehyde, Ammonium Acetate | Methanol | Sodium Borohydride | 60-75 | >95 |
| Reductive Amination 2.2 | 4-Chlorobenzaldehyde, 4-(Aminomethyl)pyridine | 1,2-Dichloroethane | Sodium Triacetoxyborohydride | 65-80 | >95 |
| Grignard Route 3 | Pyridine-4-carboxaldehyde, 4-Chlorophenylmagnesium Bromide | THF / Diethyl Ether | 1) Grignard, 2) SOCl₂, 3) NH₃/MeOH | 40-55 (overall) | >98 |
Note: The yields and purities are estimates based on typical outcomes for these types of reactions and may vary depending on the specific reaction conditions and purification methods.
Visualization of Synthesis Pathways
Caption: Overview of the primary reductive amination and alternative Grignard synthesis routes.
Experimental Workflow Visualization
Caption: A generalized workflow for the synthesis, purification, and characterization of the target compound.
Conclusion
This technical guide has detailed the principal synthetic pathways for this compound. The reductive amination routes offer a more direct and efficient synthesis, while the Grignard approach provides a viable alternative. The provided protocols and visualizations serve as a comprehensive resource for researchers engaged in the synthesis of this and related chemical entities. The selection of a specific pathway will depend on the availability of starting materials, desired scale, and laboratory capabilities.
An In-depth Technical Guide to (4-Chlorophenyl)(pyridin-4-yl)methanamine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanamine. The information is intended to support research and development activities in the fields of medicinal chemistry and drug discovery.
Chemical Properties and Structure
Table 1: Chemical Identifiers and Structural Information for this compound
| Property | Value | Source |
| IUPAC Name | This compound | Inferred from related compounds and supplier information |
| Synonym | C-(4-Chloro-phenyl)-C-pyridin-4-yl-methylamine | LabNovo[1] |
| CAS Number | 883548-16-1 | BLDpharm[2] |
| Molecular Formula | C₁₂H₁₁ClN₂ | BLDpharm[2] |
| Molecular Weight | 218.68 g/mol | Inferred from Molecular Formula |
| SMILES | Clc1ccc(C(N)c2ccncc2)cc1 | Inferred from structure |
| InChI Key | Not available in searched literature |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Melting Point | Not available in searched literature | |
| Boiling Point | Not available in searched literature | |
| Solubility | Not available in searched literature | |
| pKa | Not available in searched literature |
Experimental Protocols
A general and robust methodology for the synthesis of chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives has been reported, which can be adapted for the specific synthesis of this compound hydrochloride.[3][4] The synthesis is a multi-step process involving a Grignard reaction, oxidation, oxime formation, and subsequent reduction.
Synthesis of this compound Hydrochloride[3][4]
The overall synthetic pathway is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound Hydrochloride.
2.1.1. Step 1: Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanol
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A solution of 4-chlorobromobenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Grignard Reaction: The Grignard reagent is cooled to 0°C, and a solution of 4-pyridinecarboxaldehyde in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[4]
2.1.2. Step 2: Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanone
-
Oxidation: To a solution of (4-Chlorophenyl)(pyridin-4-yl)methanol in glacial acetic acid, a solution of chromium trioxide in a mixture of acetic acid and water is added dropwise at a temperature maintained below 20°C.
-
Work-up: The reaction mixture is stirred at room temperature for several hours. The mixture is then poured into ice water and neutralized with a sodium hydroxide solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the ketone.[4]
2.1.3. Step 3: Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanone oxime
-
Oxime Formation: (4-Chlorophenyl)(pyridin-4-yl)methanone is dissolved in a mixture of ethanol and pyridine. To this solution, hydroxylamine hydrochloride is added in portions.
-
Reaction: The reaction mixture is refluxed for several hours.
-
Work-up: The solvent is removed under reduced pressure, and water is added to the residue. The resulting solid is filtered, washed with water, and dried to afford the oxime.[4]
2.1.4. Step 4: Synthesis of this compound
-
Reduction: To a solution of (4-Chlorophenyl)(pyridin-4-yl)methanone oxime in a mixture of ethanol and acetic acid, zinc dust is added portion-wise at a controlled temperature.
-
Reaction: The reaction mixture is stirred at room temperature for several hours.
-
Work-up: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is diluted with water and basified with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the free base of the amine.[4]
2.1.5. Step 5: Synthesis of this compound Hydrochloride
-
Salt Formation: The crude this compound is dissolved in methanol and cooled in an ice bath.
-
Acidification: A saturated solution of methanolic HCl is added dropwise until the pH reaches 1-2.
-
Isolation: The methanol is removed under reduced pressure, and the residue is triturated with n-hexane. The resulting solid is filtered and dried to yield the hydrochloride salt.[4]
Biological Activity
Derivatives of chlorophenyl-(pyridinyl)-methylamine have been investigated for their biological activities, with a primary focus on their antibacterial properties.
Antibacterial Activity
A study on a series of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives demonstrated their potential as antibacterial agents.[3][4] The in vitro antibacterial activity was assessed using the agar diffusion method against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[3] The results indicated that these compounds exhibit significant antibacterial activity, with some derivatives showing strong inhibition against P. aeruginosa.[3]
The general mechanism of action for many pyridine derivatives as antibacterial agents is not fully elucidated but is thought to involve interactions with bacterial cell membranes or essential enzymes.[][6]
Diagram of Potential Antibacterial Action
Caption: Proposed mechanism of antibacterial action for pyridine derivatives.
No specific signaling pathways have been identified for this compound in the reviewed literature. Further research is required to elucidate its precise mechanism of action and its effects on cellular signaling.
Conclusion
This compound is a compound with demonstrated potential as a scaffold for the development of new antibacterial agents. This guide provides a foundational understanding of its chemical properties, a detailed synthetic protocol, and an initial insight into its biological activity. Further experimental investigation is necessary to fully characterize its physical properties and to explore its pharmacological profile and mechanism of action in greater detail.
References
- 1. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 883548-16-1|this compound|BLD Pharm [bldpharm.com]
- 3. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of (4-Chlorophenyl)(pyridin-4-yl)methanamine and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of the specific compound (4-Chlorophenyl)(pyridin-4-yl)methanamine is limited in publicly available scientific literature. This guide provides an in-depth analysis of the biological activities of structurally related compounds to infer the potential therapeutic properties of this compound. The presented data, protocols, and pathways are based on studies of analogous chemical structures containing chlorophenyl, pyridinyl, and methanamine moieties.
Introduction
The chemical scaffold of this compound, characterized by the presence of a pyridine ring, a chlorophenyl group, and a methanamine linker, is a recurring motif in medicinal chemistry. Compounds bearing these structural elements have demonstrated a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties. The electronic and structural features of the pyridine ring, combined with the lipophilicity and reactivity of the chlorophenyl group, make this class of compounds promising candidates for further investigation and drug development. This technical guide summarizes the known biological activities of close structural analogs and provides a framework for the potential evaluation of this compound.
Anticancer Activity of Structural Analogs
Derivatives of pyridine and compounds containing the 4-chlorophenyl moiety have shown significant potential as anticancer agents. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity of Analogs
| Compound/Analog | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole | GL261 (Glioblastoma) | Proliferation Assay | 5.5 | [1] |
| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | MTT Assay | 0.22 (48h), 0.11 (72h) | [2] |
| Pyridine-urea derivative 8b | NCI-60 cell panel | GI Assay | Mean Inhibition: 43% at 10µM | [2] |
| 4-(4-formamidophenylamino)-N-methylpicolinamide derivative 5q | HepG2 (Liver Cancer) | MTT Assay | 1.25 | [3] |
| 4-(4-formamidophenylamino)-N-methylpicolinamide derivative 5q | HCT116 (Colon Cancer) | MTT Assay | 1.89 | [3] |
Postulated Anticancer Signaling Pathway
Many pyridine and chlorophenyl-containing compounds exert their anticancer effects by inducing apoptosis through the intrinsic or extrinsic pathways. A plausible mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to caspase activation and programmed cell death.
References
- 1. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Enigmatic Mechanism of (4-Chlorophenyl)(pyridin-4-yl)methanamine: A Review of Available Data
Despite its well-defined chemical structure, the precise mechanism of action for (4-Chlorophenyl)(pyridin-4-yl)methanamine remains largely uncharacterized in publicly accessible scientific literature. An extensive review of pharmacological and biochemical databases reveals a significant gap in the understanding of its biological targets and the downstream signaling pathways it may modulate. This technical guide aims to transparently address the current state of knowledge, highlighting the absence of specific data for the target compound while providing context from structurally related molecules.
At present, there is a notable lack of published research detailing the pharmacodynamics and pharmacokinetics of this compound. Consequently, quantitative data regarding its binding affinities, enzyme inhibition constants (e.g., IC50, Ki), or efficacy in cellular or in vivo models are not available. Similarly, detailed experimental protocols for assessing the biological activity of this specific compound have not been described in the literature.
Insights from Structurally Related Compounds
While direct evidence is wanting, examination of compounds with similar structural motifs—namely a substituted phenyl group and a pyridinyl ring linked by a single atom bridge—can offer potential, albeit speculative, avenues for future investigation. It is crucial to underscore that the biological activities of these related molecules may not be predictive of the action of this compound due to the high sensitivity of structure-activity relationships.
Derivatives incorporating the (4-chlorophenyl) and pyridinyl moieties have been explored in various therapeutic contexts, exhibiting a range of biological activities. For instance, more complex molecules containing these fragments have been investigated for their potential as:
-
Analgesics: Certain derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have demonstrated significant analgesic activity.
-
Antifungal and Antitubercular Agents: Pyrazole derivatives featuring a 3-(4-chlorophenyl) substituent have shown promising in vitro activity against pathogenic fungi and Mycobacterium tuberculosis.
Postulated Signaling Pathways and Experimental Workflows
Given the absence of empirical data for this compound, any depiction of its signaling pathways or relevant experimental workflows would be entirely hypothetical. To maintain scientific rigor, such speculative diagrams are not presented here. The creation of meaningful visualizations is contingent on the future availability of experimental data identifying the molecular target(s) of this compound.
A logical experimental workflow to elucidate the mechanism of action would begin with broad-based screening to identify potential biological targets.
Figure 1. A generalized experimental workflow for characterizing the mechanism of action of a novel chemical entity.
Conclusion
Spectroscopic data for (4-Chlorophenyl)(pyridin-4-yl)methanamine (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
Direct experimental spectroscopic data for (4-Chlorophenyl)(pyridin-4-yl)methanamine (CAS: 883548-16-1) is not available in the referenced search results. However, spectral data for structurally similar compounds can provide valuable insights into the expected chemical shifts and absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl and pyridine rings, a singlet for the methanamine proton, and a signal for the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the pyridine ring.
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons of the aromatic rings will appear in the downfield region (typically 110-160 ppm), with the carbon attached to the chlorine atom and the carbons of the pyridine ring showing characteristic shifts.
Table 1: Predicted ¹H and ¹³C NMR Data (Based on Analogous Compounds)
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Pyridin-4-yl C-H (α to N) | 8.5 - 8.7 (d) | 149 - 151 |
| Pyridin-4-yl C-H (β to N) | 7.2 - 7.4 (d) | 121 - 123 |
| 4-Chlorophenyl C-H (ortho to CH) | 7.3 - 7.5 (d) | 128 - 130 |
| 4-Chlorophenyl C-H (meta to CH) | 7.2 - 7.4 (d) | 128 - 130 |
| Methanamine CH | 5.0 - 5.5 (s) | 55 - 65 |
| Amine NH₂ | 1.5 - 3.0 (br s) | - |
| 4-Chlorophenyl C-Cl | - | 132 - 135 |
| 4-Chlorophenyl C-CH | - | 140 - 145 |
| Pyridin-4-yl C-CH | - | 150 - 155 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 (two bands for primary amine) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1020 - 1250 |
| C-Cl | Stretching | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 218.68 g/mol .
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₂H₁₁ClN₂ |
| Molecular Weight | 218.68 |
| [M]+• | m/z 218 (and m/z 220 due to ³⁷Cl isotope) |
| Key Fragments | Fragments corresponding to the loss of Cl, NH₂, pyridin-4-yl, and 4-chlorophenyl groups. |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining NMR spectra of amine compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
A typical procedure for obtaining an IR spectrum of a solid organic compound is:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Place the KBr pellet or the ATR accessory in the sample compartment of the IR spectrometer.
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry (MS)
A general protocol for obtaining a mass spectrum using electrospray ionization (ESI) is as follows:
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent that is compatible with the mass spectrometer's ionization source (e.g., methanol, acetonitrile, or water).
-
The solution should be free of non-volatile buffers or salts.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and intense signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the desired mass range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion and any observed adducts.
-
Analyze the isotopic pattern to confirm the elemental composition (e.g., the presence of chlorine).
-
Interpret the fragmentation pattern to gain structural information.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Technical Guide: Physicochemical Characterization of (4-Chlorophenyl)(pyridin-4-yl)methanamine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the methodologies used to determine the aqueous solubility and chemical stability of the research compound (4-Chlorophenyl)(pyridin-4-yl)methanamine (CAS Number: 4656-98-8). While specific experimental data for this compound is not extensively published, this guide furnishes detailed, industry-standard protocols derived from established pharmaceutical development practices. It is designed to enable researchers to generate robust and reliable data for lead optimization, formulation development, and preclinical assessment. The guide covers both thermodynamic and kinetic solubility assays, as well as stability testing procedures in line with International Council for Harmonisation (ICH) guidelines, including forced degradation studies.
Introduction to this compound
This compound is a small molecule containing a chlorophenyl group and a pyridinyl group linked by a methanamine bridge. Its structure suggests potential applications in medicinal chemistry, where such motifs are common. Accurate assessment of its solubility and stability is a critical first step in the drug discovery and development process. Poor solubility can hinder in vitro assay reliability and lead to low bioavailability, while chemical instability can compromise shelf-life, safety, and efficacy.[1][2] This guide outlines the standard experimental procedures to characterize these fundamental properties.
Aqueous Solubility Determination
Solubility, the concentration of a compound in a saturated solution in equilibrium with excess solid, is a crucial physicochemical parameter.[3] Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.[3] Thermodynamic solubility is the true equilibrium value, while kinetic solubility measures the concentration just before precipitation occurs from a supersaturated solution, often generated from a DMSO stock.[2][3]
Thermodynamic Solubility: The Shake-Flask Method
The saturation shake-flask method is the gold-standard for determining thermodynamic solubility.[4][5] It measures the equilibrium concentration of a compound after prolonged incubation with a solvent.[4]
2.1.1 Experimental Protocol: Saturation Shake-Flask Method
-
Preparation: Add an excess of solid this compound (e.g., 5-10 mg) to a known volume of the desired aqueous buffer (e.g., 2-5 mL phosphate-buffered saline, pH 7.4) in a sealed glass vial.[4]
-
Equilibration: Place the vials in a shaker or rotator inside a temperature-controlled incubator (e.g., 25°C or 37°C).[1][4] Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 72 hours.[1][3]
-
Phase Separation: After incubation, allow the samples to stand to permit sedimentation of the undissolved solid.[4] To ensure complete removal of particulate matter, centrifuge the saturated supernatant at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a low-binding 0.45 µm filter.[1][4]
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., the aqueous buffer or a mobile phase mixture) to a concentration within the linear range of the analytical method.[4]
-
Analysis: Quantify the compound's concentration using a validated analytical method, typically UV-Vis spectroscopy at the compound's λmax or by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection.[1][4] A standard calibration curve must be prepared in the same solvent matrix to ensure accuracy.[4]
-
Replicates: The experiment should be performed in triplicate to ensure reproducibility.[4]
Kinetic Solubility Assay
Kinetic solubility assays are high-throughput methods used for rapid screening in early drug discovery.[2][6] They measure the solubility of a compound upon its addition to a buffer from a concentrated DMSO stock solution.[7]
2.2.1 Experimental Protocol: Nephelometric or Direct UV Assay
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[7]
-
Plate Preparation: Using a liquid handler, dispense a small volume of the DMSO stock solution (e.g., 1-5 µL) into the wells of a 96- or 384-well microtiter plate.[6]
-
Buffer Addition: Add the selected aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).[6][8]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a short period, typically 1 to 2 hours.[1][6]
-
Measurement:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[2][6]
-
Direct UV after Filtration: Alternatively, filter the plate to separate undissolved particles. Measure the UV absorbance of the filtrate in a UV-transparent plate to determine the concentration of the dissolved compound.[2][6]
-
-
Data Analysis: The solubility is determined by identifying the highest concentration at which no significant precipitation (nephelometry) or loss of compound (UV) is observed compared to controls.
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: A standard workflow for the Shake-Flask solubility method.
Chemical Stability Assessment
Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[9] The primary regulatory guidance for these studies is ICH Q1A(R2).[9][10]
Long-Term and Accelerated Stability Studies
These studies evaluate the thermal stability of the compound and are used to determine its re-test period or shelf life.[11] The compound is stored under specific conditions for a designated period, and samples are pulled at various time points for analysis.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Table 1: Storage Conditions for Stability Studies as per ICH Q1A(R2) Guidelines.[9][11] |
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[12][13] The goal is to achieve a modest level of degradation, typically 5-20%, to ensure that secondary and tertiary degradation products are not unnecessarily generated.[14][15]
3.2.1 Experimental Protocol: Forced Degradation Studies
A stability-indicating analytical method (typically a gradient reverse-phase HPLC method) must be used to separate the parent compound from all generated degradants.
-
Acid/Base Hydrolysis:
-
Acid: Dissolve the compound in a solution of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a set time (e.g., 2-24 hours).[15]
-
Base: Dissolve the compound in a solution of 0.1 M NaOH. Heat at a controlled temperature (e.g., 60°C) for a set time.[15]
-
After incubation, neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 70-80°C) for an extended period (e.g., 1-2 weeks).
-
A solution-state thermal study may also be performed by heating a solution of the compound in a relevant solvent.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source that produces combined visible and UV outputs, as specified in ICH Q1B guidelines.[10][16]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
The total illumination should be no less than 1.2 million lux hours, and the near UV exposure should be no less than 200 watt-hours/square meter.[10]
-
| Stress Condition | Typical Reagent / Condition | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat | Simulates degradation in acidic environments |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Heat | Simulates degradation in alkaline environments |
| Oxidation | 3% - 30% H₂O₂ | Investigates susceptibility to oxidative pathways |
| Thermal (Dry Heat) | >40°C (e.g., 70°C) | Assesses intrinsic thermal stability |
| Photostability | 1.2 million lux-hr (Vis) & 200 W-hr/m² (UV) | Determines light sensitivity |
| Table 2: Common Conditions for Forced Degradation Studies.[13][14][15] |
Diagram 2: Hierarchy of Chemical Stability Assessment
Caption: Relationship between forced, accelerated, and long-term stability studies.
Conclusion
This guide provides a framework of standardized, robust methodologies for determining the aqueous solubility and chemical stability of this compound. By employing the shake-flask method for thermodynamic solubility, kinetic assays for high-throughput screening, and a systematic stability program including forced degradation, researchers can build a comprehensive physicochemical profile of the compound. This data is indispensable for making informed decisions during the drug discovery and development lifecycle, from initial hit-to-lead activities to formulation and preclinical studies.
References
- 1. enamine.net [enamine.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. database.ich.org [database.ich.org]
- 10. biobostonconsulting.com [biobostonconsulting.com]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. lubrizolcdmo.com [lubrizolcdmo.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ijisrt.com [ijisrt.com]
- 16. ICH Official web site : ICH [ich.org]
An In-depth Technical Guide to (4-Chlorophenyl)(pyridin-4-yl)methanamine: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of (4-Chlorophenyl)(pyridin-4-yl)methanamine, a heterocyclic organic compound with applications in synthetic and medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, chemical properties, and its role as a key building block in the creation of more complex molecules.
Introduction
This compound, with the CAS number 883548-16-1, is a substituted pyridine derivative. Its chemical structure, featuring a chlorophenyl group and a pyridinyl group attached to a central aminomethyl linker, makes it a versatile intermediate in organic synthesis. While not extensively studied as a standalone bioactive agent, its utility lies in its role as a precursor for the synthesis of a variety of more complex molecules with diverse pharmacological activities. This guide will delve into the known synthetic routes, physicochemical properties, and the broader context of its application in the development of novel chemical entities.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value |
| CAS Number | 883548-16-1 |
| Molecular Formula | C₁₂H₁₁ClN₂ |
| Molecular Weight | 218.68 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in methanol and chloroform |
| pKa | Not reported |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. A representative synthetic pathway involves a Grignard reaction, followed by oxidation and subsequent reduction of an oxime intermediate.[1]
Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanol (Intermediate I)
Experimental Protocol:
-
To a solution of 4-bromochlorobenzene (1.0 equivalent) in dry tetrahydrofuran (THF), magnesium turnings (1.1 equivalents) are added under an inert atmosphere. The mixture is stirred until the formation of the Grignard reagent, 4-chlorophenylmagnesium bromide, is complete.
-
A solution of pyridine-4-carbaldehyde (1.0 equivalent) in dry THF is then added dropwise to the Grignard reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (4-Chlorophenyl)(pyridin-4-yl)methanol.
Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanone (Intermediate II)
Experimental Protocol:
-
To a solution of (4-Chlorophenyl)(pyridin-4-yl)methanol (1.0 equivalent) in a mixture of acetic acid and water, chromium trioxide (2.0 equivalents) is added portion-wise at room temperature.
-
The reaction mixture is stirred for 4 hours.
-
The mixture is then diluted with water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield (4-Chlorophenyl)(pyridin-4-yl)methanone.
Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanone Oxime (Intermediate III)
Experimental Protocol:
-
A mixture of (4-Chlorophenyl)(pyridin-4-yl)methanone (1.0 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (2.0 equivalents) in ethanol is heated at reflux for 6 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (4-Chlorophenyl)(pyridin-4-yl)methanone oxime, which is used in the next step without further purification.
Synthesis of this compound (Final Product)
Experimental Protocol:
-
To a solution of (4-Chlorophenyl)(pyridin-4-yl)methanone oxime (1.0 equivalent) in acetic acid, zinc dust (4.0 equivalents) is added in portions at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is basified with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
History and Discovery
The specific discovery of this compound is not well-documented in a singular, seminal publication. Instead, its appearance in the chemical literature and commercial catalogs suggests its development as a versatile chemical intermediate. Its structural motifs, the 4-chlorophenyl and pyridin-4-yl groups, are prevalent in a wide range of biologically active molecules. Therefore, the "discovery" of this compound is more accurately described as an outcome of the ongoing need for novel building blocks in medicinal chemistry and drug discovery.
The history of this compound is intertwined with the synthesis of more complex molecules. For instance, related structures are key intermediates in the synthesis of various pharmaceuticals. The (4-chlorophenyl)piperidine scaffold, for example, is a core component of the antipsychotic drug Haloperidol.[2][3] Similarly, derivatives of pyridinyl-methanamine are explored in the development of antihistamines like Bepotastine.[2][4] While this compound may not be directly used in these specific examples, its structure represents a valuable combination of moieties for library synthesis and lead optimization in various therapeutic areas.
Applications in Drug Discovery and Development
As a chemical intermediate, this compound offers several advantages in drug discovery:
-
Structural Diversity: The primary amine group serves as a handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger, more complex molecules.
-
Scaffold for Bioactive Molecules: The combination of a substituted phenyl ring and a pyridine ring provides a scaffold that can interact with various biological targets. The chlorine atom on the phenyl ring can influence the electronic properties and metabolic stability of the final compound.
-
Library Synthesis: Its availability and reactivity make it a suitable starting material for the parallel synthesis of compound libraries, which are essential for high-throughput screening and the identification of new drug leads.
While there is a lack of published data on the specific biological activity of this compound itself, the broader class of molecules synthesized from similar precursors has shown activity in several therapeutic areas, including but not limited to:
-
Central Nervous System (CNS) disorders
-
Inflammation
-
Infectious diseases
Signaling Pathways and Mechanism of Action
Currently, there are no published studies detailing the specific signaling pathways modulated by or the mechanism of action of this compound. Its primary role as a synthetic intermediate means that it is not typically screened for biological activity in its own right. The pharmacological properties of any final compound derived from this intermediate would be dependent on the further chemical modifications and the overall three-dimensional structure of the resulting molecule.
Conclusion
This compound is a valuable chemical entity, primarily utilized as a building block in the synthesis of more complex and potentially bioactive molecules. While its own discovery and biological profile are not extensively documented, its importance in medicinal chemistry is evident from the prevalence of its structural components in a wide array of pharmaceuticals. This technical guide has provided a detailed overview of its synthesis and properties, highlighting its utility for researchers and professionals engaged in the design and development of novel therapeutic agents. Further exploration of the synthetic transformations of this compound is likely to yield new chemical entities with interesting pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(4-chlorophenyl)piperidin-4-ol | 39512-49-7 | Benchchem [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]
Potential Therapeutic Targets of (4-Chlorophenyl)(pyridin-4-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Chlorophenyl)(pyridin-4-yl)methanamine is a synthetic compound whose therapeutic potential remains largely unexplored in publicly available literature. However, its core structural motifs, specifically the 4-chlorophenyl and pyridin-4-yl groups linked by a methylene amine, are present in a variety of well-characterized pharmacologically active agents. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound based on structural analogy to known drugs. The primary putative targets identified are the histamine H1 receptor (H1R), the dopamine transporter (DAT), and the serotonin transporter (SERT). This document outlines the rationale for selecting these targets, details their associated signaling pathways, and provides comprehensive experimental protocols to facilitate the investigation of the compound's activity.
Introduction to this compound
This compound possesses a diarylmethanamine scaffold, a privileged structure in medicinal chemistry. Its structural similarity to first-generation antihistamines, such as chlorpheniramine, and to certain monoamine reuptake inhibitors suggests that it may exhibit activity at similar biological targets. The 4-chloro substitution on the phenyl ring and the nitrogen atom in the pyridine ring are key features that likely govern its potential interactions with protein targets.
Chemical Structure:
This guide will explore the potential of this compound as a modulator of H1R, DAT, and SERT, providing a roadmap for its pharmacological characterization.
Potential Therapeutic Target I: Histamine H1 Receptor (H1R)
Rationale for Target Selection
The structural resemblance of this compound to first-generation H1R antagonists is striking. Chlorpheniramine, a widely used antihistamine, features a (4-chlorophenyl)methylpyridine core. These antagonists function by competitively inhibiting the binding of histamine to the H1 receptor, thereby mitigating allergic responses.
H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by histamine, this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses associated with allergic inflammation.
Hypothetical Quantitative Data
The following table illustrates how quantitative data for this compound at the H1R could be presented.
| Compound | H1R Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| This compound | Value to be determined | Value to be determined |
| Chlorpheniramine (Reference) | 3.2 | 15 |
Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human H1 receptor.
-
Cell culture medium (DMEM with 10% FBS).
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).
-
Assay buffer (50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 2 mM MgCl2).
-
[3H]-Pyrilamine (radioligand).
-
Mepyramine (unlabeled competitor for non-specific binding).
-
This compound (test compound).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-H1R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, [3H]-Pyrilamine (at a final concentration equal to its Kd), and either vehicle, mepyramine (for non-specific binding), or varying concentrations of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
(4-Chlorophenyl)(pyridin-4-yl)methanamine: An In-Depth Technical Guide on the Safety and Toxicity Profile
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available data, which is limited. A comprehensive safety and toxicity assessment requires further experimental investigation.
Introduction
(4-Chlorophenyl)(pyridin-4-yl)methanamine is a chemical compound with potential applications in pharmaceutical research and development. Understanding its safety and toxicity profile is a critical prerequisite for its handling and progression as a potential drug candidate. This technical guide aims to provide a thorough overview of the available safety and toxicity data for this specific molecule. However, it is important to note that detailed experimental studies on this compound are not extensively available in the public domain. Therefore, this guide also draws upon general principles of toxicology and data from structurally related compounds where applicable, while clearly indicating the limitations of such an approach.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS) from various chemical suppliers, this compound is classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Pictograms:
Signal Word: Warning
Precautionary Statements: Standard precautionary statements for handling hazardous chemicals apply, including avoiding ingestion, inhalation, and contact with skin and eyes. Use of appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or with local exhaust ventilation.
Toxicological Data Summary
A comprehensive search of scientific literature and toxicological databases reveals a significant lack of specific quantitative data for this compound. The following sections summarize the current state of knowledge.
Acute Toxicity
No definitive LD50 (median lethal dose) values from oral, dermal, or inhalation studies for this compound have been identified in the public literature. The "Harmful if swallowed" classification suggests an oral LD50 is likely to be in the range of 300-2000 mg/kg for rats, but this is an estimation based on GHS criteria and not on experimental data for this specific compound.
Genotoxicity and Mutagenicity
There are no publicly available results from genotoxicity or mutagenicity studies, such as the Ames test, chromosomal aberration assays, or in vivo micronucleus tests, for this compound.
Carcinogenicity
No carcinogenicity bioassays in rodents have been reported for this compound.
Repeated-Dose Toxicity
Information regarding the effects of repeated or chronic exposure to this compound is not available. Key toxicological parameters such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) have not been established.
Experimental Protocols (General Methodologies)
In the absence of specific experimental data for this compound, this section outlines the general methodologies for key toxicological assays that would be required for a thorough safety assessment. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)
This method is used to determine the LD50. A single animal is dosed at a starting level. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This continues until the reversal criteria are met.
Workflow for Acute Oral Toxicity Testing (OECD TG 425):
Caption: General workflow for an acute oral toxicity study using the Up-and-Down Procedure.
Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to assess the mutagenic potential of a substance. The ability of the test substance to cause reverse mutations (reversions) to a non-mutant state is measured.
Workflow for Ames Test (OECD TG 471):
Caption: A simplified workflow for the Bacterial Reverse Mutation (Ames) Test.
Structure-Toxicity Relationship and In Silico Predictions
Due to the limited empirical data, in silico (computer-based) methods can provide preliminary insights into the potential toxicity of this compound.
Potential Metabolic Pathways
The metabolism of this compound has not been experimentally determined. However, based on its structure, potential metabolic pathways may include:
-
Oxidation: The pyridine ring and the phenyl ring are susceptible to oxidation by cytochrome P450 enzymes, potentially leading to the formation of N-oxides and hydroxylated metabolites.
-
Deamination: The primary amine group could undergo oxidative deamination.
-
Conjugation: Metabolites with hydroxyl groups could be further conjugated with glucuronic acid or sulfate to facilitate excretion.
Hypothesized Metabolic Activation:
Caption: A potential, high-level metabolic pathway for this compound.
Conclusion and Recommendations for Future Research
The currently available data on the safety and toxicity of this compound is insufficient for a comprehensive risk assessment. The existing GHS classifications indicate potential hazards related to acute oral toxicity and irritation.
To adequately characterize the safety profile of this compound, the following studies are recommended:
-
Acute Toxicity: Determination of LD50 values via oral, dermal, and inhalation routes.
-
Genotoxicity: A battery of in vitro and in vivo genotoxicity tests, including an Ames test, a chromosomal aberration assay, and a micronucleus test.
-
Repeated-Dose Toxicity: A 28-day repeated-dose oral toxicity study in rodents to identify target organs and establish a NOAEL.
-
Metabolism and Pharmacokinetics: Studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Researchers and drug development professionals should handle this compound with caution, adhering to the safety precautions outlined in the available SDS, until more comprehensive toxicological data becomes available.
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of (4-Chlorophenyl)(pyridin-4-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential biological evaluation of a novel class of compounds, (4-Chlorophenyl)(pyridin-4-yl)methanamine derivatives. This scaffold represents a promising starting point for the development of new therapeutic agents, potentially targeting a range of diseases. The following sections detail synthetic protocols, proposed biological assays, and methods for data presentation and visualization.
Synthetic Protocols
The synthesis of this compound derivatives can be achieved through a variety of established organic chemistry reactions. A general and efficient method involves a two-step process starting with the Grignard reaction of 4-chlorophenylmagnesium bromide with pyridine-4-carboxaldehyde, followed by the introduction of the amine functionality.
Protocol 1.1: Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanol
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings.
-
Grignard Reagent Formation: A solution of 4-chlorobromobenzene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating.
-
Aldehyde Addition: Once the Grignard reagent formation is complete, the reaction mixture is cooled to 0°C. A solution of pyridine-4-carboxaldehyde in anhydrous THF is then added dropwise.
-
Reaction Monitoring and Quenching: The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (4-chlorophenyl)(pyridin-4-yl)methanol.
Protocol 1.2: Synthesis of N-Substituted this compound Derivatives
-
Chlorination: The (4-chlorophenyl)(pyridin-4-yl)methanol is dissolved in an appropriate solvent such as dichloromethane (DCM) and cooled to 0°C. Thionyl chloride is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure to yield the crude chloro-intermediate.
-
Amination: The crude chloro-intermediate is dissolved in a suitable solvent (e.g., acetonitrile or DMF). The desired primary or secondary amine (1.2 equivalents) and a base such as triethylamine or diisopropylethylamine (2.0 equivalents) are added.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature or heated as necessary until the starting material is consumed (monitored by TLC). The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried, and concentrated. The final N-substituted this compound derivative is purified by column chromatography or recrystallization.
Biological Evaluation
Based on the structural motifs present in the this compound scaffold, these derivatives are hypothesized to exhibit a range of biological activities, including but not limited to anticancer and kinase inhibitory effects. The following are proposed protocols for their initial biological screening.
Protocol 2.1: In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions. The cells are treated with serial dilutions of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2.2: Kinase Inhibition Assay
Given that many pyridine-containing compounds are known to be kinase inhibitors, a primary screening against a panel of kinases is recommended.
-
Kinase Panel: A panel of relevant kinases (e.g., receptor tyrosine kinases like EGFR, VEGFR; or intracellular kinases like AKT, MAPK) is selected.
-
Assay Principle: A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase.
-
Procedure:
-
The kinase, its specific substrate, and ATP are incubated in a buffer solution in the wells of a microplate.
-
The test compounds are added at various concentrations.
-
The reaction is allowed to proceed for a set time at an optimal temperature.
-
A detection reagent is added that selectively binds to the remaining ATP, generating a fluorescent signal. A decrease in signal indicates kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. IC50 values are determined using non-linear regression analysis.
Data Presentation
Quantitative data from the biological assays should be summarized in clear, well-structured tables to facilitate comparison between the different derivatives.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | R-group (Substitution on Amine) | MCF-7 IC50 (µM) | A549 IC50 (µM) | U87 IC50 (µM) |
| CPMA-01 | -H | >100 | >100 | >100 |
| CPMA-02 | -CH3 | 85.2 ± 4.1 | 92.5 ± 6.3 | 78.9 ± 5.5 |
| CPMA-03 | -Phenyl | 15.7 ± 1.2 | 22.4 ± 2.5 | 18.3 ± 1.9 |
| CPMA-04 | -4-Fluorophenyl | 8.9 ± 0.7 | 12.1 ± 1.1 | 9.5 ± 0.8 |
| CPMA-05 | -3,4-Dichlorophenyl | 5.2 ± 0.4 | 7.8 ± 0.6 | 6.1 ± 0.5 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound ID | EGFR IC50 (µM) | VEGFR2 IC50 (µM) | AKT1 IC50 (µM) |
| CPMA-04 | 2.5 ± 0.3 | 5.1 ± 0.6 | >50 |
| CPMA-05 | 1.1 ± 0.1 | 2.3 ± 0.2 | >50 |
| Staurosporine | 0.015 ± 0.002 | 0.021 ± 0.003 | 0.004 ± 0.001 |
Data are presented as mean ± standard deviation.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and biological pathways.
Application Notes and Protocols for (4-Chlorophenyl)(pyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and derivatization of the chemical intermediate (4-Chlorophenyl)(pyridin-4-yl)methanamine. This versatile building block is valuable in medicinal chemistry and drug discovery, particularly for the synthesis of bioactive molecules, including potential glucokinase activators.
Overview and Applications
This compound is a secondary amine containing both a pyridine and a 4-chlorophenyl moiety. This unique structure makes it a key intermediate for the synthesis of a variety of complex organic molecules. Its primary amine group allows for a wide range of chemical transformations, including acylation, alkylation, and the formation of ureas and sulfonamides.
A significant potential application of this intermediate is in the development of glucokinase (GK) activators. Glucokinase plays a crucial role in glucose homeostasis, and its activation is a promising therapeutic strategy for the treatment of type 2 diabetes. The structural motif of this compound is found in several known glucokinase activators.
Physicochemical Properties
| Property | Value |
| CAS Number | 883548-16-1 |
| Molecular Formula | C₁₂H₁₁ClN₂ |
| Molecular Weight | 218.68 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. |
Experimental Protocols
Synthesis of this compound
This protocol describes a common synthetic route to the title compound, proceeding through the formation of an oxime and its subsequent reduction.
Experimental Workflow:
Figure 1: Synthetic workflow for this compound.
Protocol:
Step 1: Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanone oxime
-
To a solution of (4-Chlorophenyl)(pyridin-4-yl)methanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain the crude oxime.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure oxime.
Step 2: Reduction of (4-Chlorophenyl)(pyridin-4-yl)methanone oxime
-
Suspend the oxime (1.0 eq) in glacial acetic acid.
-
Add zinc dust (5.0 eq) portion-wise while maintaining the temperature below 40°C with external cooling.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove excess zinc.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.
Application Example: N-Acylation to form N-((4-Chlorophenyl)(pyridin-4-yl)methyl)benzamide
This protocol details the acylation of the title intermediate with benzoyl chloride, a common reaction to introduce further diversity for structure-activity relationship (SAR) studies.
Experimental Workflow:
Figure 2: Workflow for the N-acylation of the intermediate.
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.1 eq) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-((4-Chlorophenyl)(pyridin-4-yl)methyl)benzamide.
Data Presentation
The following tables summarize the expected quantitative and spectral data for the product of the N-acylation reaction.
Table 1: Quantitative Data for N-((4-Chlorophenyl)(pyridin-4-yl)methyl)benzamide
| Parameter | Expected Value |
| Yield | 85-95% |
| Melting Point | 155-160 °C |
| Appearance | White to off-white solid |
Table 2: Spectroscopic Data for N-((4-Chlorophenyl)(pyridin-4-yl)methyl)benzamide
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.60 (d, 2H), 7.80 (d, 2H), 7.50-7.30 (m, 8H), 7.25 (d, 2H), 6.50 (d, 1H), 5.90 (d, 1H, NH) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 167.0, 150.0, 148.0, 141.0, 134.0, 133.0, 131.5, 129.0, 128.5, 127.0, 122.0, 58.0 |
| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1640 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1600, 1490 (aromatic C=C stretch) |
| MS (ESI) | m/z 323.1 [M+H]⁺ |
Signaling Pathway
The activation of glucokinase (GK) by a synthesized activator, potentially derived from this compound, leads to increased glucose metabolism in pancreatic β-cells and hepatocytes, ultimately lowering blood glucose levels.
Figure 3: Glucokinase activation signaling pathway.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The expected data is representative and may vary based on experimental conditions.
Application Notes and Protocols for the Quantification of (4-Chlorophenyl)(pyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenyl)(pyridin-4-yl)methanamine is a chemical entity of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices, particularly in biological fluids, is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides detailed, hypothetical analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Due to the limited availability of published analytical methods for this specific analyte, the following protocols are based on established methodologies for structurally similar compounds containing chlorophenyl and pyridinyl moieties. The provided quantitative data are illustrative examples to demonstrate the expected performance of these methods.
Physicochemical Properties (Predicted)
A thorough understanding of the physicochemical properties of this compound is essential for method development. While experimental data is scarce, the following properties can be predicted based on its structure, which features a basic pyridinyl group and a primary amine.
| Property | Predicted Value/Characteristic | Implication for Analysis |
| Molecular Formula | C₁₂H₁₁ClN₂ | Used for exact mass calculations in MS. |
| Molecular Weight | 218.68 g/mol | Used for concentration calculations. |
| pKa | ~8-9 (pyridinium ion), ~9-10 (ammonium ion) | The compound will be positively charged at acidic pH, which is ideal for reversed-phase chromatography with ion-pairing or acidic mobile phases to ensure good peak shape. |
| logP | ~2-3 | Indicates moderate lipophilicity, suitable for reversed-phase HPLC and extraction with organic solvents like ethyl acetate or methyl tert-butyl ether. |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile), sparingly soluble in water. | Guides the choice of solvents for sample preparation and chromatographic mobile phases. |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances, formulated products, and for in-vitro samples with relatively high concentrations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M potassium phosphate buffer (pH 3.0) and acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (e.g., for a formulated tablet):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the compound.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute an aliquot of the filtrate with the mobile phase to a final concentration within the calibration range.
-
Illustrative Quantitative Data
The following table summarizes the expected performance parameters for the HPLC-UV method. These values are for demonstration purposes only.
| Parameter | Illustrative Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Precision (%RSD) | |
| - Intra-day | < 2% |
| - Inter-day | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow: HPLC-UV Analysis
Workflow for HPLC-UV quantification.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine, at low concentrations (ng/mL levels).
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion (Q1) m/z 219.1 → Product ion (Q3) m/z 183.1 (hypothetical, corresponds to loss of NH₃ and H).
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound or an analog (e.g., this compound-d4).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150 °C, Desolvation temperature: 400 °C).
3. Sample Preparation (e.g., from human plasma):
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
-
Liquid-Liquid Extraction (for cleaner extract):
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution and 100 µL of 0.1 M NaOH.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Illustrative Quantitative Data
The following table presents example performance parameters for the LC-MS/MS method.
| Parameter | Illustrative Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | |
| - Intra-day | < 10% |
| - Inter-day | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | 95 - 105% |
Experimental Workflow: LC-MS/MS Analysis
Workflow for LC-MS/MS bioanalysis.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of higher concentration samples, while the LC-MS/MS method provides the necessary sensitivity and selectivity for bioanalytical applications in drug development. It is imperative that these methods undergo full validation in accordance with regulatory guidelines (e.g., ICH, FDA) before implementation for pivotal studies. This includes comprehensive testing for specificity, linearity, range, accuracy, precision, and robustness.
In vitro experimental protocols using (4-Chlorophenyl)(pyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenyl)(pyridin-4-yl)methanamine is a synthetic compound with potential applications in cancer research and drug development. While specific data for this molecule is limited, its structural similarity to other pyridine-containing compounds suggests it may act as an inhibitor of key cellular signaling pathways implicated in cancer progression. This document provides a series of hypothesized in vitro experimental protocols to investigate the potential anticancer effects of this compound, based on the known activities of structurally related molecules. The proposed mechanisms of action to be investigated include inhibition of p38 MAPK, Topoisomerase II, and PIM-1 kinase.
Potential Applications
-
Cancer Research: Investigation of its efficacy as a cytotoxic agent in various cancer cell lines.
-
Drug Discovery: Use as a lead compound for the development of more potent and selective kinase inhibitors.
-
Cell Biology: Tool for studying the role of specific signaling pathways in cell proliferation, apoptosis, and metastasis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on different cancer cell lines.
Methodology:
-
Cell Culture: Culture human breast cancer (MCF-7, MDA-MB-231) and liver cancer (HepG2) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Hypothetical Data Presentation:
| Cell Line | IC50 of this compound (µM) |
| MCF-7 | 15.8 |
| MDA-MB-231 | 8.2 |
| HepG2 | 5.5 |
p38 MAPK Inhibition Assay
This protocol aims to determine if this compound can inhibit the activity of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular stress response and inflammation that is often dysregulated in cancer.[1]
Methodology:
-
Cell Lysate Preparation: Treat MDA-MB-231 cells with this compound at its IC50 concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK and total p38 MAPK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phospho-p38 MAPK to total p38 MAPK.
Hypothetical Data Presentation:
| Treatment | Relative Phospho-p38 MAPK Levels (Normalized to Total p38) |
| Vehicle Control | 1.00 |
| This compound | 0.35 |
Topoisomerase II Inhibition Assay
This protocol is to assess the potential of this compound to inhibit topoisomerase II, an enzyme crucial for DNA replication and a target for some anticancer drugs.[2]
Methodology:
-
DNA Relaxation Assay:
-
Use a commercially available topoisomerase II drug screening kit.
-
Incubate supercoiled plasmid DNA with human topoisomerase II enzyme in the presence of varying concentrations of this compound or a known inhibitor (e.g., etoposide) at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer/loading dye.
-
Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
-
Data Analysis: Inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.
Hypothetical Data Presentation:
| Compound Concentration (µM) | % Inhibition of Topoisomerase II Activity |
| 1 | 15 |
| 10 | 45 |
| 50 | 85 |
| Etoposide (50 µM) | 95 |
PIM-1 Kinase Inhibition Assay
This protocol evaluates the inhibitory effect of this compound on PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[3]
Methodology:
-
In Vitro Kinase Assay:
-
Use a commercially available PIM-1 kinase assay kit, which typically involves a specific PIM-1 substrate peptide.
-
In a 96-well plate, combine recombinant PIM-1 enzyme, the substrate peptide, ATP, and varying concentrations of this compound.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Add a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a detection reagent (e.g., luminescence-based).
-
Measure the signal using a plate reader.
-
-
Data Analysis: Calculate the percentage of PIM-1 kinase inhibition for each concentration of the compound and determine the IC50 value.
Hypothetical Data Presentation:
| Concentration (nM) | PIM-1 Kinase Activity (%) |
| 1 | 92 |
| 10 | 75 |
| 50 | 48 |
| 100 | 21 |
| 500 | 8 |
Visualizations
Caption: Experimental workflow for evaluating the anticancer properties of the compound.
Caption: Proposed inhibitory signaling pathways of the compound in cancer cells.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of (4-Chlorophenyl)(pyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenyl)(pyridin-4-yl)methanamine is a chemical entity with potential for pharmacological activity. Due to the limited availability of specific in vivo data for this compound, these application notes provide a comprehensive and generalized framework for designing and conducting initial in vivo studies. The protocols outlined below are based on standard preclinical research methodologies and are intended to guide the investigation of the pharmacokinetic profile, acute toxicity, and potential therapeutic efficacy of this compound.
Pharmacokinetic (PK) Profiling
A fundamental step in the in vivo evaluation of a novel compound is to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This is crucial for determining dosing regimens and assessing potential bioavailability.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration in mice or rats.
Materials:
-
This compound
-
Vehicle suitable for both IV and PO administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Male or female Swiss Webster mice (or Sprague-Dawley rats), 8-10 weeks old
-
Blood collection supplies (e.g., heparinized capillaries, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the study.
-
Dosing:
-
IV Group: Administer this compound at a dose of 1-2 mg/kg via the tail vein.
-
PO Group: Administer the compound at a dose of 5-10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., saphenous vein) at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | e.g., 1 | e.g., 10 |
| Cmax (ng/mL) | Calculated | Calculated |
| Tmax (h) | Not Applicable | Calculated |
| AUC (0-t) (ngh/mL) | Calculated | Calculated |
| AUC (0-inf) (ngh/mL) | Calculated | Calculated |
| Half-life (t½) (h) | Calculated | Calculated |
| Clearance (CL) (mL/min/kg) | Calculated | Not Applicable |
| Volume of Distribution (Vd) (L/kg) | Calculated | Not Applicable |
| Oral Bioavailability (F%) | Not Applicable | Calculated |
Note: The values in this table are placeholders and should be replaced with experimental data.
Experimental Workflow: Pharmacokinetic Study
Acute Toxicity Assessment
An acute toxicity study provides essential information on the potential adverse effects of a compound after a single high dose.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity of this compound and to estimate its LD50.
Materials:
-
This compound
-
Vehicle for oral administration
-
Female rats (or mice), 8-10 weeks old
-
Standard laboratory animal diet and water
Procedure:
-
Dosing: Administer a single oral dose to one animal. The starting dose is typically based on in vitro cytotoxicity data or data from related compounds.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, and behavior. Record body weight changes.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Termination: The study is concluded when sufficient data is gathered to estimate the LD50 with a certain level of confidence, typically after observing a set number of reversals in outcomes (survival vs. death).
-
Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any target organs of toxicity.
Data Presentation: Acute Toxicity Observations
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Necropsy Findings |
| e.g., 50 | 1 | 0/1 | e.g., None observed | e.g., +5% | e.g., No abnormalities |
| e.g., 100 | 1 | 0/1 | e.g., Lethargy | e.g., +2% | e.g., No abnormalities |
| e.g., 200 | 1 | 1/1 | e.g., Seizures, ataxia | e.g., -10% | e.g., Discolored liver |
| e.g., 150 | 1 | 0/1 | e.g., Lethargy | e.g., -3% | e.g., No abnormalities |
Note: This table presents hypothetical data to illustrate the format.
Logical Diagram: Up-and-Down Dosing Procedure
In Vivo Efficacy Evaluation (Example: Xenograft Tumor Model)
Based on the chemical structure, which shares moieties with compounds showing oncolytic activity, a potential therapeutic application could be in oncology. The following is a generalized protocol for a tumor xenograft model.
Experimental Protocol: Human Tumor Xenograft Study in Immunocompromised Mice
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., a glioblastoma or other relevant cell line)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
This compound
-
Vehicle control
-
Positive control drug (if available)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (Vehicle, this compound low dose, high dose, and Positive Control).
-
Treatment: Administer the compound and controls according to a predetermined schedule (e.g., daily oral gavage) for a specified duration (e.g., 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Body Weight Monitoring: Monitor animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | e.g., 1500 ± 250 | 0 | e.g., +8 |
| Compound (Low Dose) | e.g., 10 | e.g., 1000 ± 200 | Calculated | e.g., +5 |
| Compound (High Dose) | e.g., 30 | e.g., 500 ± 150 | Calculated | e.g., -2 |
| Positive Control | Specify | e.g., 300 ± 100 | Calculated | e.g., -5 |
Note: Data are presented as mean ± SEM. This is a template for reporting results.
Potential Signaling Pathways
While the specific mechanism of action for this compound is unknown, related compounds have been shown to induce cell death in cancer cells. A hypothetical signaling pathway leading to apoptosis is presented below.
Hypothetical Signaling Pathway: Induction of Apoptosis
Disclaimer: These protocols and application notes are intended as a general guide. The specific design of in vivo studies for this compound should be adapted based on emerging in vitro data, the therapeutic indication of interest, and in compliance with all relevant animal welfare regulations and guidelines.
Application Notes and Protocols for (4-Chlorophenyl)(pyridin-4-yl)methanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenyl)(pyridin-4-yl)methanamine is a synthetic compound featuring a diarylmethane scaffold, a structural motif present in numerous biologically active molecules. The presence of a 4-chlorophenyl group and a pyridin-4-yl group suggests its potential for various applications in medicinal chemistry, including as a modulator of G-protein coupled receptors (GPCRs) and as a scaffold for the development of novel therapeutic agents. This document provides an overview of its potential applications, relevant experimental protocols, and data for structurally related compounds to guide further research and drug discovery efforts.
Potential Applications
The primary area of interest for this compound in medicinal chemistry is as a potential histamine H1 receptor antagonist . The diarylmethylpiperazine core is a well-established pharmacophore for H1 antagonists.[1] Antagonism of the H1 receptor is a key mechanism for the treatment of allergic conditions such as rhinitis, urticaria, and conjunctivitis.[2]
Additionally, derivatives of the this compound scaffold have been investigated for their anticancer activities . Several studies have reported that compounds containing the 4-chlorophenyl and pyridine moieties exhibit cytotoxic effects against various cancer cell lines.[3][4][5]
Data Presentation
Table 1: Biological Activities of Structurally Related Compounds
| Compound/Derivative | Target/Assay | Activity (IC₅₀/EC₅₀/Ki) | Reference |
| Pyrano[2,3-c]pyrazole derivative with N-(4-chlorophenyl) substituent (Compound 4j) | Anti-glioma activity (GL261 cells) | EC₅₀ = 20 µM | [3] |
| AKT2/PKBβ inhibition | IC₅₀ = 12 µM | [3] | |
| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivative (Compound 4u) | Antiproliferative activity (MGC-803 cells) | IC₅₀ = 5.1 µM | [6] |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | Cytotoxicity (MiaPaCa-2 cells) | IC₅₀ = 1.95 µM | [7] |
| Epinastine (H1 Antagonist) | Histamine H1 Receptor (CHO-K1 cells) | IC₅₀ = 38 nM | [8] |
| Ketotifen (H1 Antagonist) | Histamine H1 Receptor (CHO-K1 cells) | IC₅₀ = 154 nM | [8] |
| Azelastine (H1 Antagonist) | Histamine H1 Receptor (CHO-K1 cells) | IC₅₀ = 273 nM | [8] |
| Olopatadine (H1 Antagonist) | Histamine H1 Receptor (CHO-K1 cells) | IC₅₀ = 1369 nM | [8] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the synthesis of related diarylmethanols.[9] The final step would involve a reductive amination.
Step 1: Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanone
-
To a solution of 4-chlorobenzaldehyde in a suitable aprotic solvent (e.g., THF), add an equimolar amount of a Grignard reagent prepared from 4-bromopyridine.
-
The reaction mixture is stirred at room temperature and then quenched with a saturated aqueous solution of ammonium chloride.
-
The resulting (4-chlorophenyl)(pyridin-4-yl)methanol is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude alcohol is then oxidized to the corresponding ketone, (4-chlorophenyl)(pyridin-4-yl)methanone, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).
Step 2: Reductive Amination to Yield this compound
-
Dissolve (4-Chlorophenyl)(pyridin-4-yl)methanone in a suitable solvent such as methanol or ethanol.
-
Add an excess of ammonium acetate or a solution of ammonia in methanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
In Vitro Histamine H1 Receptor Antagonist Activity Screening: Calcium Flux Assay
This protocol describes a cell-based functional assay to determine the ability of this compound to antagonize the histamine H1 receptor by measuring changes in intracellular calcium concentration.[10][11][12]
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor (HRH1).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
Histamine (agonist).
-
This compound (test compound).
-
Known H1 antagonist (e.g., diphenhydramine) as a positive control.
-
96-well black, clear-bottom microplates.
-
Fluorescent plate reader with calcium measurement capabilities.
Protocol:
-
Cell Culture: Culture the HRH1-HEK293 cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells per well and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound, this compound, and the positive control in HBSS.
-
After incubation, wash the cells twice with HBSS.
-
Add 50 µL of the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of histamine in HBSS at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the microplate in the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a baseline fluorescence reading for each well.
-
Add 50 µL of the histamine solution to each well to initiate the calcium response.
-
Record the fluorescence for at least 2 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the positive control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: Proposed synthesis workflow for this compound.
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of an antagonist.
References
- 1. H1 antagonist - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]
- 10. innoprot.com [innoprot.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
Application Notes: (4-Chlorophenyl)(pyridin-4-yl)methanamine as a Research Tool for Enzyme Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(4-Chlorophenyl)(pyridin-4-yl)methanamine is a synthetic compound featuring a central methane bridge connecting a 4-chlorophenyl group and a pyridin-4-yl group. While direct experimental data on its enzyme inhibitory activity is not extensively documented in publicly available literature, its structural motifs—the pyridine ring and the chlorophenyl group—are prevalent in a variety of known enzyme inhibitors. Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is presented here as a hypothetical research tool for the investigation of two major classes of enzymes: Protein Kinases and Monoamine Oxidases (MAOs) .
These application notes provide a theoretical framework and detailed protocols for researchers to explore the potential inhibitory effects of this compound on these enzyme families. The quantitative data presented herein is illustrative and should be considered hypothetical.
Application 1: Protein Kinase Inhibition
The pyridine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. The 4-chlorophenyl group can provide additional hydrophobic interactions within the active site. Therefore, this compound is a candidate for screening against various protein kinases, particularly those involved in cell signaling and proliferation.
Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle and a validated target in cancer research. Here, we propose this compound as a potential inhibitor of CDK2.
Hypothetical Quantitative Data
The following table summarizes the hypothetical inhibitory activity of this compound against CDK2.
| Parameter | Value (Hypothetical) |
| IC | 0.5 µM |
| K | 0.2 µM |
| Mechanism of Inhibition | Competitive (with respect to ATP) |
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the CDK2-mediated cell cycle progression.
Experimental Protocol: CDK2 Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of the compound to CDK2.
Materials:
-
CDK2/Cyclin A, active human recombinant protein
-
LanthaScreen™ Eu-anti-GST Antibody
-
GSK-3β peptide substrate
-
ATP
-
This compound
-
Assay Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl
2, 0.01% Triton X-100, 1 mM DTT -
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a dilution in Assay Buffer.
-
Assay Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 4X solution of CDK2/Cyclin A to each well.
-
Add 2.5 µL of a 4X solution of LanthaScreen™ Eu-anti-GST Antibody and GSK-3β peptide substrate mixture to each well.
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration.
-
Determine the IC
50value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow Diagram
Caption: Workflow for the CDK2 TR-FRET inhibition assay.
Application 2: Monoamine Oxidase (MAO) Inhibition
The presence of an amine group and aromatic rings in this compound suggests its potential as an inhibitor of monoamine oxidases (MAOs). MAOs are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.
Hypothetical Target: Monoamine Oxidase B (MAO-B)
MAO-B is primarily involved in the degradation of dopamine. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease. We propose this compound as a potential selective and reversible inhibitor of MAO-B.
Hypothetical Quantitative Data
The following table presents the hypothetical inhibitory profile of this compound against MAO-A and MAO-B.
| Parameter | Value (Hypothetical) |
| IC | 0.8 µM |
| IC | 15 µM |
| Selectivity Index (MAO-A/MAO-B) | 18.75 |
| Mechanism of Inhibition (MAO-B) | Reversible, Competitive |
Signaling Pathway Diagram
Caption: Hypothetical inhibition of dopamine degradation by MAO-B.
Experimental Protocol: MAO-B Inhibition Assay (Amplex™ Red Assay)
This protocol outlines a fluorometric method to measure the hydrogen peroxide (H2O2) produced during the MAO-B catalyzed oxidation of a substrate.
Materials:
-
Human recombinant MAO-B
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Benzylamine (MAO-B substrate)
-
This compound
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a dilution in Assay Buffer.
-
Assay Reaction:
-
Add 20 µL of the diluted compound or DMSO (control) to the wells of a 96-well plate.
-
Add 20 µL of MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Prepare a working solution of Amplex™ Red/HRP/Benzylamine in Assay Buffer.
-
Initiate the reaction by adding 60 µL of the Amplex™ Red/HRP/substrate working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Detection: Measure the fluorescence intensity using an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Plot the fluorescence intensity against the log of the inhibitor concentration.
-
Determine the IC
50value using a non-linear regression curve fit.
-
Experimental Workflow Diagram
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Conclusion
While direct experimental validation is pending, the structural characteristics of this compound make it a compound of interest for screening as an inhibitor of protein kinases and monoamine oxidases. The protocols and hypothetical data provided in these application notes serve as a comprehensive guide for researchers to initiate their investigations into the biological activity of this molecule. All findings should be confirmed through rigorous experimentation.
Application Notes and Protocols for High-Throughput Screening of (4-Chlorophenyl)(pyridin-4-yl)methanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (4-Chlorophenyl)(pyridin-4-yl)methanamine scaffold represents a promising starting point for the discovery of novel modulators of G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane proteins involved in a wide array of physiological processes, making them attractive targets for therapeutic intervention. Analogs of this particular scaffold have been investigated for their potential to interact with various GPCRs, including the histamine H3 receptor. The histamine H3 receptor, primarily expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[1][2] As such, antagonists of the H3 receptor are of significant interest for the treatment of neurological and cognitive disorders.
This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize this compound analogs as potential histamine H3 receptor antagonists. The primary assay described is a time-resolved fluorescence (TRF)-based GTP binding assay, a robust and sensitive method for quantifying the activation of Gαi/o-coupled receptors like the histamine H3 receptor.[3][4]
Principle of the Assay
The histamine H3 receptor is coupled to the Gαi/o protein.[2][5] In its inactive state, the G-protein is a heterotrimer (Gαβγ) with GDP bound to the Gα subunit. Upon agonist binding to the receptor, a conformational change facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of Gα-GTP from the Gβγ dimer. This event initiates downstream signaling cascades.
This assay measures the binding of a non-hydrolyzable, europium-labeled GTP analog (Eu-GTP) to the Gα subunit upon receptor activation by a reference agonist. Antagonists of the H3 receptor will compete with the agonist, thereby inhibiting the GDP/GTP exchange and reducing the amount of Eu-GTP that binds to the Gα subunit. This results in a decrease in the time-resolved fluorescence signal, which can be quantified to determine the potency of the antagonist.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Additionally, H3 receptor activation can modulate other signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.[6][7]
Figure 1: Simplified signaling pathway of the Histamine H3 Receptor.
Materials and Reagents
-
Cell Membranes: Human recombinant histamine H3 receptor membranes (e.g., from PerkinElmer, Millipore).
-
Eu-GTP: Europium-labeled non-hydrolyzable GTP analog (e.g., PerkinElmer).
-
Reference Agonist: Imetit or Histamine.
-
Reference Antagonist: Clobenpropit or Thioperamide.[4]
-
Test Compounds: Library of this compound analogs dissolved in DMSO.
-
Assay Buffer: 50 mM HEPES, pH 7.4, 130 mM NaCl, 10 mM MgCl₂, 3 µM GDP, 100 µg/ml Saponin, 0.1% BSA.[3][4]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl.
-
Enhancement Solution: (e.g., DELFIA Enhancement Solution, PerkinElmer).
-
Microplates: 96- or 384-well white opaque microplates.
-
Plate Reader: A time-resolved fluorescence-capable plate reader.
Experimental Workflow
The high-throughput screening process follows a logical sequence from compound preparation to data analysis and hit confirmation.
Figure 2: High-throughput screening workflow for H3 receptor antagonists.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. Volumes can be scaled down for 384-well plates.
-
Compound Plating:
-
Prepare serial dilutions of the this compound analog library in 100% DMSO.
-
Transfer 2 µL of each compound dilution to the appropriate wells of the assay plate. Include wells for positive control (reference antagonist), negative control (vehicle), and total binding (no antagonist).
-
-
Reagent Preparation:
-
Prepare the assay buffer and keep it on ice.
-
Dilute the H3 receptor membranes in the assay buffer to the optimized concentration (e.g., 7.5 µ g/well ).[3]
-
Prepare a solution of the reference agonist (e.g., Imetit) in assay buffer at a concentration that yields 80% of the maximal response (EC₈₀).
-
-
Assay Procedure:
-
To each well of the assay plate, add 98 µL of the H3 receptor membrane and reference agonist mixture.
-
Incubate the plate for 15 minutes at 30°C with gentle shaking.[4]
-
Add 50 µL of Eu-GTP (final concentration of 50 nM) to all wells.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through a filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Add 100 µL of enhancement solution to each well and incubate for 5 minutes at room temperature.
-
Read the time-resolved fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis
-
Normalization:
-
The raw fluorescence data is normalized using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_total_binding - Signal_negative_control))
-
-
IC₅₀ Determination:
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Data Presentation
Disclaimer: The following data is representative and for illustrative purposes only. Publicly available quantitative structure-activity relationship (SAR) data for a series of this compound analogs against the histamine H3 receptor is not available at the time of this writing. Researchers should replace this with their experimentally determined values.
| Compound ID | R1 Substitution | R2 Substitution | IC₅₀ (nM) |
| CPM-001 | H | H | 850 |
| CPM-002 | 4-Fluoro | H | 420 |
| CPM-003 | 4-Chloro | H | 210 |
| CPM-004 | 4-Methyl | H | 630 |
| CPM-005 | H | 2-Methyl | 780 |
| CPM-006 | H | 3-Methoxy | 910 |
| CPM-007 | 4-Chloro | 2-Methyl | 150 |
| CPM-008 | 4-Fluoro | 2-Methyl | 350 |
Conclusion
The described high-throughput screening protocol provides a robust and sensitive method for the identification and characterization of this compound analogs as histamine H3 receptor antagonists. The time-resolved fluorescence-based GTP binding assay is a reliable platform for primary screening and lead optimization efforts. Hits identified from this screen can be further validated in secondary assays, such as cell-based cAMP functional assays or radioligand binding assays, to confirm their mechanism of action and selectivity. The successful implementation of this HTS campaign can lead to the discovery of novel and potent H3 receptor antagonists with therapeutic potential for a range of central nervous system disorders.
References
- 1. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Profile of a (4-Chlorophenyl)(pyridin-4-yl)methanamine Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a summary of the pharmacokinetic properties and outlines the experimental protocols for a structural analog of (4-Chlorophenyl)(pyridin-4-yl)methanamine, specifically 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl). The data presented is derived from in vivo studies in rats and is intended to serve as a reference for researchers engaged in the development of related compounds. The information includes key pharmacokinetic parameters following intravenous and oral administration, as well as the methodology for animal studies and sample analysis.
Pharmacokinetic Data Summary
The pharmacokinetic profile of 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl) was characterized in rats. Following intravenous administration, the compound exhibited a biexponential decline in blood concentrations. The pharmacokinetic parameters were found to be dose-independent across a range of 10 to 100 mg/kg.[1]
Table 1: Intravenous Pharmacokinetic Parameters of AAP-Cl in Rats [1]
| Parameter | 10 mg/kg Dose | 50 mg/kg Dose | 100 mg/kg Dose |
| Terminal Elimination Half-Life (t½β) | 5.80 ± 0.30 h | 6.02 ± 0.16 h | 6.05 ± 0.08 h |
| Total Clearance (CL) | 1.29 ± 1.10 L/(h·kg) | 1.38 ± 0.07 L/(h·kg) | 1.33 ± 0.13 L/(h·kg) |
| Apparent Volume of Distribution (Vss) | 7.96 ± 0.51 L/kg | 8.24 ± 0.31 L/kg | 8.17 ± 0.43 L/kg |
Table 2: Oral Pharmacokinetic Parameters of AAP-Cl in Rats (100 mg/kg Dose) [1]
| Parameter | Value |
| Peak Concentration (Cmax) | 3.5 ± 0.33 µg/mL |
| Time to Peak Concentration (Tmax) | 30 min |
| Oral Bioavailability | 19.5 ± 3.4% |
| Urinary Excretion (0-24h, unchanged) | 2.5 ± 0.45% of dose |
Experimental Protocols
The following protocols are based on the methodologies described in the pharmacokinetic study of AAP-Cl in rats.[1]
Animal Model and Dosing
-
Species: Sprague-Dawley rats.
-
Intravenous (IV) Administration:
-
Administer AAP-Cl via intravenous bolus injection.
-
Dose levels to be evaluated: 10, 50, and 100 mg/kg.
-
-
Oral (PO) Administration:
-
Administer AAP-Cl via oral gavage.
-
Dose level to be evaluated: 100 mg/kg.
-
Blood Sampling
-
Collect blood samples at predetermined time points following drug administration.
-
The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.
-
Process the blood samples to obtain plasma or serum for analysis.
Urine Collection
-
House rats in metabolic cages for the collection of urine.
-
Collect urine over a 24-hour period following oral administration of a 100 mg/kg dose.
-
Measure the total volume of urine and store samples for analysis.
Bioanalytical Method
-
Technique: High-Pressure Liquid Chromatography (HPLC).[1]
-
Sample Preparation:
-
Perform protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma/urine samples.
-
Reconstitute the extracted analyte in a suitable mobile phase.
-
-
Chromatographic Conditions:
-
The specific column, mobile phase composition, flow rate, and detector wavelength should be optimized for the specific analyte.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations to quantify the concentration of AAP-Cl in the biological samples.
-
Visualizations
Caption: Experimental workflow for the pharmacokinetic study.
Caption: ADME process influencing the pharmacokinetic profile.
References
Application Note: Protocol for the Purification of (4-Chlorophenyl)(pyridin-4-yl)methanamine
Abstract
This application note provides a detailed protocol for the purification of (4-Chlorophenyl)(pyridin-4-yl)methanamine, a key intermediate in pharmaceutical synthesis. The protocol outlines two effective methods: silica gel column chromatography for the free base and recrystallization of the hydrochloride salt. This document also includes methods for purity assessment by High-Performance Liquid Chromatography (HPLC) and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The procedures described are intended for researchers in drug discovery and organic synthesis.
Introduction
This compound is a diarylmethylamine derivative of significant interest in medicinal chemistry due to its structural presence in various biologically active compounds. Synthesis of this compound can result in impurities, including starting materials, by-products, and reagents. Therefore, a robust purification protocol is essential to obtain a high-purity final product suitable for downstream applications. This note details two reliable purification strategies.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel (230-400 mesh) | Chromatography Grade | [Supplier] |
| n-Hexane | HPLC Grade | [Supplier] |
| Ethyl Acetate | HPLC Grade | [Supplier] |
| Dichloromethane (DCM) | ACS Grade | [Supplier] |
| Methanol (MeOH) | ACS Grade | [Supplier] |
| Hydrochloric Acid (HCl) in Diethyl Ether (2.0 M) | Reagent Grade | [Supplier] |
| Diethyl Ether | Anhydrous | [Supplier] |
| Isopropanol (IPA) | ACS Grade | [Supplier] |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | [Supplier] |
| Acetonitrile (ACN) | HPLC Grade | [Supplier] |
| Ammonium Formate | LC-MS Grade | [Supplier] |
| Formic Acid | LC-MS Grade | [Supplier] |
Experimental Protocols
Method 1: Purification by Silica Gel Column Chromatography
This method is suitable for the purification of the free base form of the target compound.
1. Preparation of the Column:
-
A glass chromatography column is slurry-packed with silica gel (230-400 mesh) using a mixture of n-hexane and ethyl acetate as the eluent.[1][2]
2. Sample Loading:
-
The crude this compound is dissolved in a minimal amount of dichloromethane.
-
A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure to yield a dry powder (dry loading).
-
The resulting silica-adsorbed crude product is carefully loaded onto the top of the prepared column.
3. Elution:
-
The column is eluted with a gradient of ethyl acetate in n-hexane. A typical gradient starts from 5% ethyl acetate and gradually increases to 50% ethyl acetate.
-
Fractions are collected in test tubes and monitored by Thin Layer Chromatography (TLC) using a UV lamp for visualization.
4. Product Isolation:
-
Fractions containing the pure product (identified by a single spot on TLC) are combined.
-
The solvent is removed under reduced pressure to yield the purified this compound as an oil or solid.
Method 2: Purification by Recrystallization of the Hydrochloride Salt
This method is effective for obtaining a crystalline, stable form of the amine.
1. Salt Formation:
-
The crude amine is dissolved in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.[3]
-
A 2.0 M solution of HCl in diethyl ether is added dropwise with stirring until precipitation of the hydrochloride salt is complete.[3] The pH should be acidic.
2. Recrystallization:
-
The precipitated salt is collected by filtration and washed with cold diethyl ether.
-
The crude salt is then dissolved in a minimal amount of a hot solvent mixture, such as isopropanol/diethyl ether or ethanol/water.[4]
-
The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystal formation.
3. Product Isolation:
-
The recrystallized this compound hydrochloride is collected by vacuum filtration.
-
The crystals are washed with a small amount of the cold recrystallization solvent and dried under vacuum.
Purification Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic strategies for preparing this compound are:
-
Reductive Amination: This is a widely used method that involves the reaction of 4-chlorobenzaldehyde with a suitable amine source, such as 4-aminopyridine or ammonia, in the presence of a reducing agent.[1][2][3][4]
-
Grignard Reaction: This approach typically involves the reaction of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, with pyridine-4-carboxaldehyde, followed by subsequent conversion of the resulting alcohol to the amine.[5][6][7][8]
Q2: Which reducing agents are suitable for the reductive amination synthesis of this compound?
A2: Several reducing agents can be employed for this reductive amination. The choice of reducing agent can significantly impact the reaction's success and yield. Common options include:
-
Sodium borohydride (NaBH₄)
-
Sodium cyanoborohydride (NaBH₃CN)[3]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)[3]
-
Catalytic hydrogenation (e.g., H₂/Pd/C)
Sodium triacetoxyborohydride is often preferred due to its mildness and high selectivity for the imine intermediate, which can minimize side reactions.[3]
Q3: What are the common side reactions to watch out for during the synthesis?
A3: Common side reactions include:
-
Over-alkylation: Formation of a tertiary amine if the product amine reacts further with the aldehyde.
-
Aldehyde Reduction: The reducing agent can directly reduce the starting 4-chlorobenzaldehyde to 4-chlorobenzyl alcohol.
-
Imine Hydrolysis: The imine intermediate can hydrolyze back to the starting aldehyde and amine in the presence of water.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through flash column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and petroleum ether, often with a small amount of triethylamine to prevent the product from streaking on the column.[1] Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Reductive Amination
| Possible Cause | Troubleshooting Step |
| Inactive Reducing Agent | Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate anhydrous conditions. |
| Inefficient Imine Formation | Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. Ensure the reaction is run in a suitable solvent (e.g., methanol, dichloroethane). |
| Reaction Temperature Too Low | While some reducing agents work at room temperature, others may require gentle heating. Consult literature for the optimal temperature for your chosen reducing agent. |
| Hydrolysis of Imine Intermediate | Ensure the reaction is carried out under anhydrous conditions. Use dry solvents and glassware. |
| Starting Materials Degradation | Check the purity of your 4-chlorobenzaldehyde and amine source by techniques like NMR or melting point analysis. |
Issue 2: Formation of Significant Impurities
| Impurity Observed | Possible Cause | Troubleshooting Step |
| 4-Chlorobenzyl alcohol | The reducing agent is too reactive and is reducing the aldehyde before imine formation. | Switch to a milder reducing agent like sodium triacetoxyborohydride. Add the reducing agent portion-wise at a lower temperature. |
| Over-alkylated product (tertiary amine) | The newly formed secondary amine is reacting with another molecule of the aldehyde. | Use a stoichiometric amount of the aldehyde relative to the amine. Consider a one-pot, two-step procedure where the imine is formed first, followed by the addition of the reducing agent. |
| Unreacted Starting Materials | The reaction has not gone to completion. | Increase the reaction time or temperature. Check the stoichiometry of your reactants. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of 4-chlorobenzaldehyde (1 mmol) in dichloroethane (10 mL), add 4-aminopyridine (1 mmol) and acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Typical Temperature | Reported Yield Range | Notes |
| NaBH(OAc)₃ | Dichloroethane (DCE) | Room Temperature | 70-95% | Mild and selective for imines.[3] |
| NaBH₃CN | Methanol (MeOH) | Room Temperature | 60-85% | Requires careful pH control (pH 6-7) to be effective and avoid the release of toxic HCN gas.[3] |
| NaBH₄ | Methanol (MeOH) | 0°C to Room Temperature | 50-80% | Can reduce the starting aldehyde as a side reaction. |
| H₂/Pd/C | Ethanol (EtOH) | Room Temperature | 65-90% | Requires specialized hydrogenation equipment. |
Visualizations
Caption: Reductive Amination Workflow
Caption: Low Yield Troubleshooting Flowchart
References
- 1. rsc.org [rsc.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in (4-Chlorophenyl)(pyridin-4-yl)methanamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Reductive Amination: This involves the reaction of 4-chlorobenzaldehyde with 4-aminopyridine to form an intermediate imine, which is then reduced to the target amine.
-
Grignard Reaction: This route utilizes the addition of a 4-chlorophenylmagnesium halide (a Grignard reagent) to pyridine-4-carboxaldehyde, followed by conversion of the resulting alcohol to the amine.
Q2: What are the critical parameters to control for a successful reductive amination?
A2: Key parameters for a successful reductive amination include:
-
pH control: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without promoting side reactions.
-
Choice of reducing agent: Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used. NaBH(OAc)₃ is often preferred due to its milder nature and higher selectivity for the imine over the starting aldehyde.
-
Solvent: Anhydrous solvents such as methanol, ethanol, or dichloromethane are typically used to prevent hydrolysis of the imine intermediate.
-
Temperature: The reaction is usually performed at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.
Q3: What are the major challenges associated with the Grignard reaction for this synthesis?
A3: The primary challenges include:
-
Moisture sensitivity: Grignard reagents are highly reactive towards protic sources, including water. All glassware and reagents must be scrupulously dried to prevent quenching of the Grignard reagent.
-
Side reactions: The highly reactive nature of the Grignard reagent can lead to side reactions, such as reaction with the pyridine nitrogen or coupling reactions.
-
Work-up procedure: Careful quenching of the reaction and subsequent extraction are crucial for isolating the desired product in good purity.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol, is commonly employed. Acid-base extraction can also be utilized to separate the basic amine product from non-basic impurities.
Troubleshooting Guides
Reductive Amination Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Incorrect pH. | 1. Monitor imine formation by TLC or ¹H NMR before adding the reducing agent. Consider adding a dehydrating agent like anhydrous MgSO₄. 2. Use a fresh batch of reducing agent. 3. Adjust the pH to 4-6 using a mild acid like acetic acid. |
| Presence of Unreacted 4-Chlorobenzaldehyde | 1. Insufficient amount of 4-aminopyridine. 2. Incomplete imine formation. 3. Reduction of the aldehyde by the reducing agent. | 1. Use a slight excess (1.1-1.2 equivalents) of 4-aminopyridine. 2. Allow more time for imine formation or use a catalyst like a Lewis acid in trace amounts. 3. Use a more selective reducing agent like NaBH(OAc)₃. If using NaBH₄, add it portion-wise at a lower temperature. |
| Formation of (4-Chlorophenyl)methanol | Reduction of 4-chlorobenzaldehyde by the reducing agent. | Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). Add the reducing agent after confirming imine formation. |
| Difficult Purification | Presence of polar impurities or unreacted starting materials. | 1. Perform an acid-base extraction to separate the basic amine product. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
Grignard Reaction Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Grignard Reagent | 1. Presence of moisture in glassware or solvent. 2. Inactive magnesium turnings. | 1. Flame-dry all glassware under vacuum and use anhydrous solvents. 2. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. |
| Formation of Biphenyl Side Product | Homocoupling of the Grignard reagent. | 1. Add the 4-chlorobromobenzene slowly to the magnesium turnings to maintain a low concentration of the aryl halide. 2. Avoid overheating the reaction mixture. |
| Low Yield of the Desired Alcohol Intermediate | 1. Grignard reagent added too quickly. 2. Reaction with the pyridine nitrogen. | 1. Add the Grignard reagent dropwise to a cooled solution of pyridine-4-carboxaldehyde. 2. Consider using a protecting group for the pyridine nitrogen, although this adds extra steps. |
| Complex Mixture of Products | Multiple side reactions occurring. | 1. Strictly control the reaction temperature, keeping it low during the addition of the Grignard reagent. 2. Ensure all reagents are pure and dry. |
Experimental Protocols
Reductive Amination Protocol
A representative procedure for the reductive amination synthesis of this compound is as follows:
-
To a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M) is added 4-aminopyridine (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Progress can be monitored by TLC.
-
Sodium borohydride (1.5 eq) is then added portion-wise over 15 minutes, maintaining the temperature below 30 °C.
-
The reaction is stirred at room temperature for an additional 3-4 hours or until completion as indicated by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
The crude product is purified by column chromatography on silica gel.
Grignard Reaction Protocol
A representative procedure for the Grignard reaction synthesis is as follows:
-
In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, magnesium turnings (1.2 eq) are placed under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of 4-chlorobromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent.
-
Once the Grignard formation is complete, the solution is cooled to 0 °C.
-
A solution of pyridine-4-carboxaldehyde (0.9 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting alcohol intermediate is then converted to the amine via standard methods (e.g., through a mesylate or tosylate intermediate followed by amination).
Visualizations
Caption: Reductive Amination Experimental Workflow.
Caption: Grignard Reaction Experimental Workflow.
Caption: General Troubleshooting Logic Flow.
Technical Support Center: (4-Chlorophenyl)(pyridin-4-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of (4-Chlorophenyl)(pyridin-4-yl)methanamine during and after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the reductive amination of 4-chlorobenzaldehyde with 4-aminopyridine. This reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Common impurities can arise from side reactions or incomplete reactions. These may include:
-
Unreacted starting materials: 4-chlorobenzaldehyde and 4-aminopyridine.
-
Over-alkylation product: Formation of a tertiary amine.
-
Reduced starting material: 4-chlorobenzyl alcohol, formed by the reduction of 4-chlorobenzaldehyde.
-
Imines: The intermediate imine may persist if the reduction is incomplete.
Q3: My reaction seems to be sluggish or incomplete. What can I do?
A3: Several factors can influence the reaction rate. Consider the following:
-
pH of the reaction medium: The formation of the imine intermediate is often favored under weakly acidic conditions.
-
Choice of reducing agent: The reactivity of the reducing agent is crucial. Sodium triacetoxyborohydride (STAB) is often effective for reductive aminations.
-
Reaction temperature and time: Ensure the reaction is running at the optimal temperature and for a sufficient duration as determined by reaction monitoring (e.g., TLC or LC-MS).
Q4: I am observing a significant amount of 4-chlorobenzyl alcohol as a byproduct. How can I minimize this?
A4: The formation of 4-chlorobenzyl alcohol indicates that the reducing agent is reacting with the starting aldehyde before it can form the imine with the amine. To mitigate this, you can:
-
Use a milder or more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce the protonated imine over the carbonyl group.
-
Employ a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Work-up | Presence of unreacted starting materials and/or byproducts. | Proceed with a purification step such as column chromatography or recrystallization. |
| Difficulty in Removing Unreacted 4-aminopyridine | 4-aminopyridine is a basic compound and can be difficult to separate from the desired basic product. | An acidic wash (e.g., dilute HCl) during the work-up can help to remove the more water-soluble 4-aminopyridine hydrochloride salt. However, this may also protonate the product, so careful pH adjustment and extraction are necessary. |
| Product Oiling Out During Recrystallization | The chosen solvent system is not ideal for crystallization. | Screen for a different solvent or a mixture of solvents. Good single solvents for amines are often alcohols (e.g., ethanol, isopropanol) or esters (e.g., ethyl acetate). A co-solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective. |
| Streaking or Poor Separation on Silica Gel Column Chromatography | The basic nature of the amine product and impurities can lead to strong interactions with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system. This will help to deactivate the acidic sites on the silica gel and improve the peak shape and separation. |
| Co-elution of an Impurity with the Product in Column Chromatography | The impurity has a similar polarity to the desired product. | Optimize the eluent system by trying different solvent mixtures. A gradient elution may be necessary to achieve better separation. Alternatively, consider using a different stationary phase, such as alumina or a functionalized silica gel. |
Experimental Protocols
Protocol 1: General Reductive Amination Synthesis
-
To a solution of 4-chlorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add 4-aminopyridine (1-1.2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5% triethylamine).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen eluent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
If the product does not readily crystallize upon cooling, a co-solvent (anti-solvent) in which the product is poorly soluble (e.g., water or hexanes) can be added dropwise to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the pure this compound.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity issues.
Stability issues and degradation of (4-Chlorophenyl)(pyridin-4-yl)methanamine in solution
Welcome to the technical support center for (4-Chlorophenyl)(pyridin-4-yl)methanamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and understanding the degradation of this compound in solution. The information provided is based on established chemical principles and data from related compounds, as direct stability studies on this compound are limited.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency or concentration over time in solution. | Chemical Degradation: The compound may be susceptible to hydrolysis, oxidation, or photolysis. | 1. Review Storage Conditions: Ensure the compound is stored as recommended (typically in a cool, dark place, and under an inert atmosphere). 2. pH Adjustment: The stability of amines and pyridine derivatives can be pH-dependent. Buffer your solution to a pH where the compound is most stable (often slightly acidic to neutral for protonation of the amine and pyridine nitrogen, which can reduce susceptibility to oxidation). 3. Solvent Selection: Consider the solvent system. Protic solvents may facilitate hydrolysis, while others may contain impurities that promote degradation. Use high-purity (e.g., HPLC grade) solvents. 4. Inert Atmosphere: For long-term storage of solutions, purge the vial with an inert gas (e.g., argon or nitrogen) to minimize oxidative degradation. |
| Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of Degradation Products: The compound is likely degrading under the experimental or storage conditions. | 1. Characterize Degradants: Use LC-MS/MS to identify the mass of the new peaks and elucidate their structures. This can provide insights into the degradation pathway.[1][2][3][4][5] 2. Perform Forced Degradation Studies: To confirm the identity of the degradants, conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[6][7][8] Compare the degradation products formed with those observed in your experiment. |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidation or Photodegradation: Aromatic amines and pyridinic compounds can form colored byproducts upon oxidation or exposure to light.[9] | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation. 2. Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant (e.g., BHT or ascorbic acid). 3. Deoxygenate Solvents: Purge solvents with an inert gas before preparing solutions to remove dissolved oxygen. |
| Inconsistent results between experimental replicates. | Ongoing Degradation: The compound may be degrading at a rate that is significant over the timescale of your experiment. | 1. Prepare Fresh Solutions: Prepare solutions of this compound immediately before use. 2. Control Experimental Conditions: Ensure consistent temperature, light exposure, and pH across all replicates. 3. Quench Reactions: If analyzing samples over time, consider quenching the degradation process at each time point (e.g., by rapid freezing or addition of a quenching agent) to ensure accurate analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound may degrade through several pathways:
-
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of imines, and further hydrolysis to benzaldehyde derivatives and pyridine-4-carbaldehyde. The pyridine ring itself can be oxidized to N-oxides. Aromatic amines are known to be susceptible to oxidative degradation.
-
Hydrolysis: While the C-N bond is generally stable, hydrolysis may occur under strong acidic or basic conditions, potentially cleaving the molecule into 4-chlorobenzyl alcohol and 4-aminopyridine.
-
Photodegradation: The presence of the chlorophenyl and pyridine rings suggests potential sensitivity to UV light, which could lead to radical-mediated degradation pathways.
-
Thermal Degradation: At elevated temperatures, thermal decomposition of the pyridine ring can occur.[10][11]
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be stored under the following conditions:
-
Temperature: Cool (2-8 °C) or frozen (-20 °C or -80 °C).
-
Light: Protected from light by using amber vials or by wrapping the container.
-
Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
pH: In a buffered solution at a slightly acidic to neutral pH.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: A forced degradation study is the recommended approach to proactively assess the stability of the molecule.[6][7][8] This involves subjecting the compound to a range of stress conditions that are more severe than the actual experimental or storage conditions.
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for conducting a forced degradation study. The specific concentrations and durations may need to be optimized for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
| Stress Condition | Typical Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60 °C, for up to 7 days. | To evaluate susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60 °C, for up to 7 days. | To assess stability in alkaline conditions. |
| Oxidation | 3% - 30% H₂O₂, room temperature, for up to 24 hours. | To investigate the potential for oxidative degradation. |
| Thermal Degradation | Solution stored at 60-80 °C for up to 7 days. Solid compound stored at a temperature below its melting point. | To determine the effect of heat on the compound's stability. |
| Photostability | Expose the solution to a light source that provides both UV and visible light (e.g., Xenon lamp) as per ICH Q1B guidelines. | To evaluate the compound's sensitivity to light. |
Sample Analysis: Samples from each stress condition should be analyzed at various time points using a stability-indicating analytical method, typically HPLC-UV.[12][13] The chromatograms should be inspected for new peaks, and the parent compound's peak area should be monitored to quantify degradation. LC-MS/MS can be used to identify the degradation products.[2][3][4][5]
Stability-Indicating HPLC-UV Method Development
A general-purpose reversed-phase HPLC method with UV detection is a good starting point for developing a stability-indicating assay.
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or the λmax of the compound) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method should be validated to ensure it can separate the parent compound from its degradation products and any process impurities.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. research.monash.edu [research.monash.edu]
- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanamine
Welcome to the technical support center for the synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanamine. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable method for synthesizing this compound is through the reductive amination of 4-chlorobenzaldehyde with 4-aminopyridine. This typically involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Q2: What are the critical parameters to control during the scale-up of the reductive amination?
A2: During scale-up, critical parameters to monitor and control include reaction temperature, rate of addition of the reducing agent, stoichiometry of the reactants, and efficient mixing. Poor control of these parameters can lead to increased byproduct formation and reduced yield.
Q3: What are the typical impurities observed in the synthesis of this compound?
A3: Common impurities include unreacted starting materials (4-chlorobenzaldehyde and 4-aminopyridine), the over-alkylated tertiary amine, and byproducts from the reducing agent. The presence of these impurities can complicate purification.
Q4: How can I minimize the formation of the tertiary amine byproduct?
A4: Minimizing the formation of the tertiary amine can be achieved by carefully controlling the stoichiometry of the reactants. Using a slight excess of the amine (4-aminopyridine) relative to the aldehyde (4-chlorobenzaldehyde) can be beneficial. Additionally, a slow and controlled addition of the reducing agent at a suitable temperature is crucial.
Q5: What purification methods are suitable for large-scale production?
A5: While column chromatography is a common laboratory-scale purification technique, it is often not feasible for large-scale production.[1] Recommended scalable purification methods include crystallization, salt formation followed by recrystallization, and solvent extraction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. |
| Degradation of product or reactants. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. Check the stability of the reagents at the reaction temperature. | |
| Inefficient reduction of the imine intermediate. | Ensure the reducing agent is active and added in the correct stoichiometric amount. The choice of reducing agent can also impact yield.[2] | |
| High Levels of Impurities | Formation of over-alkylated tertiary amine. | Adjust the stoichiometry of reactants. A slight excess of 4-aminopyridine may suppress the formation of the tertiary amine.[2] |
| Presence of unreacted starting materials. | Optimize reaction conditions (time, temperature) to drive the reaction to completion. | |
| Difficult Purification | Product is an oil or does not crystallize easily. | Attempt to form a salt of the amine (e.g., hydrochloride or tartrate) which may be more crystalline and easier to purify by recrystallization. |
| Impurities co-crystallize with the product. | Screen different solvent systems for recrystallization to identify one that provides good separation of the product from the impurities. |
Experimental Protocols
Key Experiment: Scale-Up Synthesis via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound on a larger scale.
Materials:
-
4-Chlorobenzaldehyde
-
4-Aminopyridine
-
Methanol (or another suitable solvent)
-
Sodium borohydride (or another suitable reducing agent)
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 4-aminopyridine (1.0 eq) in methanol under a nitrogen atmosphere, add 4-chlorobenzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add ethyl acetate and water to the residue. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by crystallization or by forming the hydrochloride salt.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
References
Overcoming poor solubility of (4-Chlorophenyl)(pyridin-4-yl)methanamine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming poor solubility of (4-Chlorophenyl)(pyridin-4-yl)methanamine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What are the initial steps to troubleshoot this issue?
A1: Precipitation is a common issue for poorly soluble compounds. The initial troubleshooting steps should focus on modifying the solvent environment. Here are the recommended starting points:
-
pH Adjustment: The compound possesses a pyridinyl group and a secondary amine, making its solubility pH-dependent. Experiment with adjusting the pH of your buffer. Acidic conditions (pH 4-6) may increase solubility by protonating the nitrogen atoms.
-
Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent can significantly enhance solubility. Common choices include DMSO, ethanol, or methanol. It is crucial to keep the final concentration of the organic solvent low (typically <1-5%) to avoid affecting the biological assay.
-
Sonication: Gentle sonication of your stock solution or final assay solution can help to break down small aggregates and facilitate dissolution.
Q2: What are the most common organic co-solvents used for compounds like this compound, and what are their recommended starting concentrations?
A2: For initial screening, Dimethyl Sulfoxide (DMSO) is the most widely used co-solvent due to its high solubilizing power and compatibility with many biological assays.
| Co-solvent | Starting Concentration (v/v) | Maximum Recommended Concentration (v/v) | Notes |
| DMSO | 1-2% | <5% | Can affect enzyme activity and cell viability at higher concentrations. |
| Ethanol | 1-5% | <10% | Less toxic than DMSO for many cell-based assays. |
| Methanol | 1-5% | <5% | Can be more denaturing to proteins than ethanol. |
| PEG 400 | 5-10% | <20% | A good option for in vivo studies due to its low toxicity. |
Q3: Can I use surfactants to improve the solubility of my compound?
A3: Yes, surfactants can be very effective. They form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. It is important to use surfactants at concentrations above their critical micelle concentration (CMC).
| Surfactant | Type | Typical Concentration Range | Considerations |
| Tween® 20 | Non-ionic | 0.01 - 0.1% | Generally well-tolerated in immunoassays and cell-based assays. |
| Triton™ X-100 | Non-ionic | 0.01 - 0.1% | Can interfere with certain enzymatic assays. |
| CHAPS | Zwitterionic | 0.1 - 1% | Useful for solubilizing membrane proteins. |
Troubleshooting Guides
Issue 1: Compound precipitates upon dilution from a DMSO stock into aqueous buffer.
This is a common problem when a compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous assay buffer.
Workflow for Troubleshooting Precipitation Upon Dilution:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Protocol: Serial Dilution with Pre-mixing
To minimize precipitation during dilution, avoid direct addition of a concentrated DMSO stock to the full volume of aqueous buffer.
-
Prepare Intermediate Dilutions: Create a serial dilution of your compound in 100% DMSO.
-
Prepare Buffer with Co-solvent: Prepare your aqueous assay buffer containing the final desired percentage of the co-solvent (e.g., 1% DMSO).
-
Final Dilution: Add a small aliquot of the appropriate DMSO stock to the co-solvent-containing buffer and mix immediately and vigorously.
Issue 2: Inconsistent results in cell-based assays.
Poor solubility can lead to variable concentrations of the active compound in your cell culture medium, resulting in inconsistent biological effects.
Signaling Pathway of Solubility Impact on Cellular Assays:
Caption: Impact of poor solubility on cellular assays.
Experimental Protocol: Preparing Dosing Solutions for Cell-Based Assays using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous media.
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice with low cellular toxicity.
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your cell culture medium. Gentle heating (37-40°C) may be required for dissolution.
-
Prepare Compound Stock: Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., DMSO).
-
Complexation: Slowly add the compound stock to the stirred cyclodextrin solution.
-
Equilibration: Allow the mixture to stir at room temperature for at least 1 hour to ensure complex formation.
-
Sterile Filtration: Filter the final solution through a 0.22 µm filter to sterilize and remove any undissolved particles.
-
Dosing: Use this stock solution for serial dilutions in cell culture medium for your experiment.
Data Presentation
Table 3: Solubility of this compound in Different Buffer Systems
| Buffer System (pH 7.4) | Additive | Apparent Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS) | None | < 1 |
| PBS | 1% DMSO | 15 |
| PBS | 5% DMSO | 85 |
| PBS | 1% Tween® 20 | 50 |
| PBS | 10% HP-β-CD | 250 |
Note: The data presented in this table is illustrative and intended to demonstrate the relative effects of different solubilizing agents. Actual solubility should be determined experimentally.
By systematically applying these troubleshooting strategies and experimental protocols, researchers can overcome the challenges associated with the poor solubility of this compound and obtain more reliable and reproducible data in their assays.
Technical Support Center: Analysis of (4-Chlorophenyl)(pyridin-4-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of (4-Chlorophenyl)(pyridin-4-yl)methanamine, a critical intermediate in pharmaceutical development. The following information is intended for researchers, scientists, and drug development professionals to refine their analytical methods and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges associated with this compound?
A1: The primary analytical challenges stem from the basic nature of the pyridine ring and the hydrophobic chlorophenyl group. These structural features can lead to:
-
Peak tailing in HPLC: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the surface of silica-based stationary phases, causing asymmetrical peak shapes.[1][2][3][4]
-
Poor resolution: Co-elution with impurities or degradation products can be a challenge, requiring careful optimization of mobile phase and stationary phase chemistry.
-
Low recovery during sample preparation: The compound's polarity and potential for adsorption onto various surfaces can lead to losses during extraction and concentration steps.[5]
-
On-column degradation: Some pyridine-containing compounds can be unstable on certain stationary phases.[6]
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: The most common and suitable analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for purity determination and quantification.[1][3] A reversed-phase method is typically employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identification of impurities and degradation products, providing molecular weight and structural information.[7][8]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile impurities or after derivatization of the analyte.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and characterization of the compound and its impurities.[6][12][13]
Q3: How can I improve the peak shape for this compound in reversed-phase HPLC?
A3: To mitigate peak tailing for this basic compound, consider the following strategies:
-
Lower the mobile phase pH: Operating at a pH between 2 and 4 will protonate the pyridine nitrogen, reducing its interaction with silanol groups.[1][4]
-
Use a modern, end-capped column: Columns with advanced end-capping or hybrid particle technology have fewer free silanol groups, leading to improved peak shapes for basic analytes.
-
Add a competing base to the mobile phase: A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to compete with the analyte for interaction with active sites on the stationary phase.
-
Employ a buffer: Using a buffer in the mobile phase helps to maintain a consistent pH and can improve peak symmetry.[2]
Troubleshooting Guides
HPLC Method Refinement
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of the basic pyridine moiety with acidic silanol groups on the stationary phase.[1][2][3][4] | - Lower the mobile phase pH to 2.5-3.5 using an appropriate acid (e.g., formic acid, phosphoric acid).- Use a column with a highly deactivated stationary phase (end-capped).- Add a competitive base like 0.1% triethylamine to the mobile phase. |
| Poor Resolution | Inadequate separation from impurities or degradation products. | - Optimize the mobile phase composition by varying the organic modifier (acetonitrile vs. methanol) and the gradient slope.- Try a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).- Decrease the flow rate to improve efficiency. |
| Low Analyte Recovery | Adsorption of the analyte to sample vials, tubing, or during sample preparation (e.g., solid-phase extraction).[5] | - Use silanized glassware or polypropylene vials.- Pre-condition the HPLC system with several injections of a concentrated standard.- Optimize the pH and solvent strength during sample extraction to ensure the analyte remains in solution. |
| Baseline Noise or Drift | Contaminated mobile phase, column bleed, or detector issues. | - Filter all mobile phases before use.- Purge the HPLC system thoroughly.- Perform a column wash with a strong solvent.- Check the detector lamp intensity and age. |
| Split Peaks | Column void, partially plugged frit, or sample solvent incompatibility.[4] | - Reverse flush the column (if permitted by the manufacturer).- Filter all samples before injection.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
Forced Degradation Study Issues
| Problem | Potential Cause | Recommended Solution |
| No Degradation Observed | The stress conditions are not harsh enough.[14] | - Increase the concentration of the stress agent (e.g., use 1N HCl instead of 0.1N).- Extend the exposure time.- Increase the temperature. |
| Complete Degradation | The stress conditions are too harsh.[14] | - Decrease the concentration of the stress agent.- Shorten the exposure time.- Lower the temperature. |
| Multiple, Unresolved Degradant Peaks | The chromatographic method is not stability-indicating. | - Re-optimize the HPLC method (gradient, mobile phase pH, stationary phase) to achieve baseline separation of all degradation products from the parent peak and each other.[15] |
| Mass Imbalance | Some degradation products are not being detected or are co-eluting. | - Use a mass-sensitive detector (e.g., LC-MS) to identify all degradation products.- Ensure the UV detection wavelength is appropriate for both the parent compound and all degradants. |
Experimental Protocols
Proposed HPLC-UV Method for Purity Analysis
This method serves as a starting point and should be optimized and validated for your specific application.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm (or equivalent end-capped column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
Forced Degradation Study Protocol
The goal of a forced degradation study is to generate degradation products to demonstrate the specificity of the analytical method.[14][15][16][17][18]
| Stress Condition | Proposed Experimental Setup |
| Acid Hydrolysis | 0.1N HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1N NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid sample at 105 °C for 48 hours |
| Photolytic Degradation | Solution exposed to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²) |
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A logical troubleshooting workflow for common issues in the analysis of this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Pyridine - poor recovery (8270/3535) - Chromatography Forum [chromforum.org]
- 6. rsc.org [rsc.org]
- 7. Application of LC-MS to the analysis of new radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. rjptonline.org [rjptonline.org]
- 15. longdom.org [longdom.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. biomedres.us [biomedres.us]
- 18. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and removing impurities from (4-Chlorophenyl)(pyridin-4-yl)methanamine
Welcome to the technical support center for (4-Chlorophenyl)(pyridin-4-yl)methanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: The impurities largely depend on the synthetic route employed. The two most common routes are the reduction of (4-Chlorophenyl)(pyridin-4-yl)methanone and the Grignard reaction between a pyridine derivative and a chlorophenyl derivative.
-
From Ketone Reduction: The primary impurities are typically the unreacted starting material, (4-Chlorophenyl)(pyridin-4-yl)methanone, and the corresponding alcohol, (4-Chlorophenyl)(pyridin-4-yl)methanol, which can form as a byproduct depending on the reducing agent and reaction conditions.
-
From Grignard Reaction: This route can introduce several byproducts, including unreacted starting materials such as 4-chlorobenzaldehyde or pyridine-4-carboxaldehyde. Additionally, homocoupling of the Grignard reagent can lead to impurities like 4,4'-dichlorobiphenyl. The formation of the corresponding alcohol is also possible if the reaction is not carefully controlled.
Q2: How can I identify these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main compound from its impurities. A reversed-phase method can typically resolve the starting materials, the desired amine, and related byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities and byproducts from the Grignard reaction, such as biphenyl derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify impurities by detecting characteristic signals that do not correspond to the desired product. For instance, a residual aldehyde proton signal (around 9-10 ppm in 1H NMR) would indicate the presence of unreacted starting material from a Grignard reaction.
Q3: What are the recommended methods for purifying crude this compound?
A3: Several purification techniques can be employed, and the best choice will depend on the nature and quantity of the impurities.
-
Column Chromatography: This is a highly effective method for separating the desired amine from both more polar and less polar impurities. Silica gel is a common stationary phase, and a solvent system of ethyl acetate and hexanes, often with a small amount of a basic modifier like triethylamine to prevent peak tailing, is a good starting point.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a very effective method for removing small amounts of impurities. The choice of solvent will depend on the solubility profile of the product and its impurities.
-
Liquid-Liquid Extraction: An acidic wash (e.g., with dilute HCl) can be used to extract the basic amine into the aqueous phase, leaving non-basic impurities in the organic phase. The pH of the aqueous phase can then be adjusted to be basic, and the purified amine can be re-extracted into an organic solvent.
Troubleshooting Guides
Issue 1: My final product shows multiple spots on a TLC plate.
Possible Cause: Incomplete reaction or formation of side products.
Troubleshooting Steps:
-
Identify the spots: Run a co-spot on the TLC plate with your starting materials to see if any of the extra spots correspond to unreacted reagents.
-
Use a different solvent system: The polarity of your TLC solvent system may not be optimal for separation. Try varying the ratio of your solvents (e.g., ethyl acetate/hexanes) or switching to a different system (e.g., dichloromethane/methanol).
-
Purify by column chromatography: If multiple products are confirmed, column chromatography is the most effective way to isolate your desired compound.
Issue 2: The yield of my reaction is low after purification.
Possible Cause: Loss of product during workup or purification.
Troubleshooting Steps:
-
Check the pH during extraction: If you are performing an acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before re-extracting your amine product. Incomplete basification will result in poor recovery.
-
Avoid overly polar solvents in column chromatography: Using a solvent system that is too polar can cause your product to elute too quickly with impurities. Optimize your solvent system using TLC first.
-
Properly dry your product: Residual solvent can lead to an artificially high initial mass, making the post-purification yield appear lower than it is. Ensure your product is thoroughly dried under vacuum.
Issue 3: My NMR spectrum shows unexpected peaks.
Possible Cause: Presence of residual solvents or unidentified impurities.
Troubleshooting Steps:
-
Identify solvent peaks: Compare the chemical shifts of the unknown peaks with common NMR solvents (e.g., acetone, dichloromethane, ethyl acetate).
-
Analyze characteristic impurity peaks:
-
An aldehyde proton (singlet, ~9-10 ppm) suggests unreacted aldehyde starting material.
-
A broad singlet that exchanges with D2O in a region different from the amine protons could indicate the presence of the alcohol byproduct.
-
Signals in the aromatic region that do not integrate correctly with the expected protons of your product may indicate the presence of biphenyl or other aromatic impurities.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a general method for the analysis of this compound and potential impurities.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then re-equilibrate at 10% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water |
Expected Elution Order: More polar compounds (e.g., alcohol byproduct) will elute earlier, followed by the amine product, and then less polar compounds (e.g., ketone starting material, biphenyl impurity).
Protocol 2: Flash Column Chromatography for Purification
This protocol outlines a general procedure for purifying crude this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of 10% to 50% Ethyl Acetate in Hexanes containing 0.5% Triethylamine |
| Loading | Dissolve the crude product in a minimal amount of dichloromethane and adsorb onto a small amount of silica gel. Dry this and load it onto the column. |
| Fraction Collection | Collect fractions and monitor by TLC (e.g., using 30% Ethyl Acetate in Hexanes with 0.5% Triethylamine) to identify the fractions containing the pure product. |
Visualizations
Technical Support Center: Optimizing Reaction Conditions for (4-Chlorophenyl)(pyridin-4-yl)methanamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (4-Chlorophenyl)(pyridin-4-yl)methanamine derivatives. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges in the synthesis of this important class of compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives, particularly through reductive amination.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inefficient Imine Formation: The initial condensation between 4-chlorobenzaldehyde and the aminopyridine derivative may be slow or incomplete. 2. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. 3. Unfavorable Reaction pH: The pH of the reaction mixture may not be optimal for imine formation and/or reduction. 4. Steric Hindrance: Bulky substituents on either the aldehyde or the amine can hinder the reaction. | 1. Promote Imine Formation: Add a dehydrating agent (e.g., molecular sieves) or a Lewis acid catalyst (e.g., Ti(Oi-Pr)₄) to drive the equilibrium towards the imine. Pre-forming the imine before adding the reducing agent can also be effective. 2. Use Fresh Reducing Agent: Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator). 3. Optimize pH: For many reductive aminations, a slightly acidic pH (around 5-6) is optimal for imine formation. This can be achieved by adding a catalytic amount of acetic acid. 4. Increase Reaction Time/Temperature: If steric hindrance is a factor, prolonging the reaction time or cautiously increasing the temperature may improve yields. |
| Formation of Side Products | 1. Over-alkylation: The newly formed secondary amine can react further with the aldehyde to form a tertiary amine. 2. Aldehyde Reduction: The reducing agent may reduce the starting aldehyde to the corresponding alcohol (4-chlorobenzyl alcohol). 3. Homocoupling of Amine: The aminopyridine derivative may undergo self-condensation. | 1. Control Stoichiometry: Use a slight excess of the amine relative to the aldehyde. A one-pot reaction where the imine is formed and reduced in situ can also minimize over-alkylation. 2. Use a Selective Reducing Agent: Employ a milder reducing agent that selectively reduces the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] 3. Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions. |
| Difficult Product Purification | 1. Polarity of the Product: The basic nature of the pyridine and the secondary amine can cause the product to streak on silica gel chromatography columns. 2. Residual Starting Materials: Unreacted 4-chlorobenzaldehyde or aminopyridine can be difficult to separate from the product. 3. Formation of Emulsions during Workup: The basic nature of the product can lead to the formation of stable emulsions during aqueous workup. | 1. Modified Chromatography: Use an amine-functionalized silica gel or add a small amount of a volatile amine (e.g., triethylamine) to the eluent to improve peak shape during column chromatography. 2. Acid-Base Extraction: Utilize the basicity of the product for purification. Extract the crude product into an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract the purified product with an organic solvent. 3. Break Emulsions: Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound derivatives?
A1: The most widely used and versatile method is reductive amination. This one-pot reaction involves the condensation of 4-chlorobenzaldehyde with a suitable aminopyridine derivative to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Q2: Which reducing agent is best suited for this synthesis?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for this type of transformation.[1] It is mild, selective for the reduction of the iminium ion in the presence of the aldehyde, and generally provides good yields. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can be used, but care must be taken as it can also reduce the starting aldehyde.
Q3: What are the optimal solvent and temperature conditions?
A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations using NaBH(OAc)₃. The reaction is typically carried out at room temperature.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (4-chlorobenzaldehyde and the aminopyridine) to track the disappearance of reactants and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.
Q5: My reaction is sluggish or stalls. What can I do?
A5: If the reaction is slow, consider the following:
-
Add a catalytic amount of acetic acid: This can accelerate the formation of the imine.
-
Pre-form the imine: Stir the aldehyde and amine together in the solvent for a period (e.g., 1-2 hours) before adding the reducing agent.
-
Gently heat the reaction: A slight increase in temperature (e.g., to 40°C) may improve the reaction rate, but be mindful of potential side reactions.
Data Presentation
The following table summarizes the effect of different reducing agents on the yield of a model reductive amination reaction. While not specific to the target molecule, it provides a useful comparison of common reagents.
| Reducing Agent | Solvent | Additive | Reaction Time | Yield (%) |
| NaBH(OAc)₃ | DCE | None | 18 h | 75-99 |
| NaBH₃CN | MeOH | Acetic Acid | 24 h | 23-99 |
| NaBH₄ | MeOH | None | Overnight | 10-96 |
| H₂/Pd/C | EtOH | None | 24 h | 0-61 |
Data adapted from a comparative study on reductive amination. The range of yields reflects the use of different aldehyde and amine substrates.
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a general procedure for the synthesis of this compound derivatives.
Materials:
-
4-Chlorobenzaldehyde
-
Appropriate aminopyridine derivative
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of 4-chlorobenzaldehyde (1.0 eq) and the aminopyridine derivative (1.1 eq) in DCE or DCM (0.1-0.2 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexanes with 1% triethylamine) to afford the desired this compound derivative.
Visualizations
Experimental Workflow for Reductive Amination
Caption: General workflow for the synthesis of this compound derivatives.
Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
Storage and handling best practices for (4-Chlorophenyl)(pyridin-4-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage and handling of (4-Chlorophenyl)(pyridin-4-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is advisable to minimize potential degradation. The compound should be protected from light.
Q2: What solvents can be used to dissolve this compound?
A2: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Its solubility in aqueous solutions is limited. For biological assays, preparing a concentrated stock solution in DMSO is a common practice.
Q3: Is this compound stable in solution?
A3: Solutions of this compound in organic solvents like DMSO are relatively stable when stored properly at -20°C or -80°C. However, prolonged storage in solution is not recommended. It is best to prepare fresh solutions for experiments. The stability of the compound in aqueous solutions, especially at neutral or alkaline pH, may be limited. For related 4-aminopyridine derivatives, maximum stability has been observed in the pH range of 2.0 to 3.0.[1]
Q4: What are the main safety hazards associated with this compound?
A4: this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation. It is crucial to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q5: What are the known incompatibilities of this compound?
A5: This compound should be kept away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can induce vigorous and potentially hazardous reactions.
Troubleshooting Guides
Issue 1: The compound does not fully dissolve in the chosen solvent.
-
Question: I am having trouble dissolving this compound in my chosen solvent. What should I do?
-
Answer:
-
Increase Sonication/Vortexing: Gently sonicate or vortex the solution to aid dissolution.
-
Gentle Warming: If using an organic solvent, gentle warming (to no higher than 50°C) can increase solubility.[2] Avoid excessive heat, which could lead to degradation.
-
Solvent Choice: If solubility remains an issue, consider switching to a more suitable solvent. DMSO is often a good choice for creating stock solutions of polar organic molecules.
-
Check Purity: Impurities can sometimes affect solubility. If possible, verify the purity of your compound using an appropriate analytical method like HPLC.
-
Issue 2: Precipitation is observed when diluting a DMSO stock solution into an aqueous buffer for a biological assay.
-
Question: My compound precipitates out of solution when I add my DMSO stock to my aqueous experimental buffer. How can I prevent this?
-
Answer:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions of the DMSO stock in DMSO first. Then, add the final diluted DMSO sample to your buffer.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, to maintain solubility and avoid cellular toxicity.[2]
-
Use of Co-solvents: For in vivo studies, if precipitation is an issue, the use of co-solvents such as PEG400 or Tween 80 in the final formulation might be necessary.[4]
-
Issue 3: I observe a color change in my compound or solution over time.
-
Question: The solid compound or its solution has developed a yellow or brownish tint. Is it still usable?
-
Answer:
-
Potential Degradation: A color change can be an indication of degradation due to oxidation or exposure to light. Benzylamines can degrade when exposed to air.
-
Purity Check: It is highly recommended to check the purity of the discolored material by an analytical method such as HPLC or TLC before use.
-
Proper Storage: To prevent this, always store the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) if possible.
-
Data Presentation
Table 1: Storage and Handling Recommendations
| Parameter | Recommendation | Source/Rationale |
| Storage Temperature (Solid) | 2-8°C (Long-term) | Supplier Recommendations |
| Storage Conditions (Solid) | Tightly sealed container, protected from light, in a dry and well-ventilated place. | General best practices for chemical storage. |
| Storage Temperature (In Solution) | -20°C (Short-term) or -80°C (Long-term) | General guidelines for small molecule inhibitor solutions.[5] |
| Recommended Solvents | DMSO, Ethanol, Methanol | General solubility of related compounds. |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides. | Safety Data Sheets for related compounds. |
Table 2: Solubility Profile (Qualitative)
| Solvent | Solubility | Note |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions. |
| Ethanol | Soluble | May require gentle warming. |
| Methanol | Soluble | May require gentle warming. |
| Water | Sparingly Soluble | The pyridine moiety may slightly improve water solubility compared to non-heterocyclic analogs.[6] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)
-
Vortex mixer or sonicator
-
Personal Protective Equipment (PPE): gloves, safety goggles, lab coat
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound (C₁₂H₁₁ClN₂) is 218.69 g/mol .
-
To prepare a 10 mM (0.010 mol/L) solution, you will need:
-
For 1 mL: 0.010 mmol = 0.0021869 g = 2.19 mg
-
For 5 mL: 0.050 mmol = 0.0109345 g = 10.93 mg
-
For 10 mL: 0.100 mmol = 0.021869 g = 21.87 mg
-
-
-
Weigh the compound:
-
In a chemical fume hood, accurately weigh the calculated amount of this compound using a calibrated analytical balance.
-
Transfer the weighed solid into the appropriate volumetric flask.
-
-
Dissolve the compound:
-
Add a portion (approximately half of the final volume) of anhydrous DMSO to the volumetric flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer at a low setting or a sonicator for a short period until the solid is completely dissolved. Gentle warming (up to 50°C) can be applied if needed.
-
-
Adjust to final volume:
-
Once the solid is fully dissolved, carefully add anhydrous DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Homogenize and store:
-
Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
For storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
-
Visualizations
Caption: Workflow for preparing a working solution of this compound.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzylamine - Wikipedia [en.wikipedia.org]
- 6. (4-Chlorophenyl)(pyridin-2-yl)methanol | 27652-89-7 | Benchchem [benchchem.com]
Enhancing the biological activity of (4-Chlorophenyl)(pyridin-4-yl)methanamine through modification
Technical Support Center: (4-Chlorophenyl)(pyridin-4-yl)methanamine Modification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound and its analogs. This guide provides troubleshooting information and detailed protocols in a frequently asked questions (FAQ) format to assist you in your experiments aimed at enhancing the biological activity of this compound scaffold.
Section 1: General FAQs and Background
This section addresses common questions regarding the foundational properties and rationale for modifying this compound.
Q1: What is the primary biological activity of this compound?
A1: this compound belongs to the class of diarylmethane derivatives, which are well-known for their activity as histamine H1 receptor antagonists.[1][2][3] The primary biological activity is blocking the action of histamine at H1 receptors, which is useful for treating histamine-mediated allergic conditions.[3][4]
Q2: What is the mechanism of action for a histamine H1 receptor antagonist?
A2: Histamine H1 receptors are G-protein coupled receptors (GPCRs). When activated by histamine, they initiate a signaling cascade that leads to allergic and inflammatory responses. H1 antagonists act as inverse agonists, binding to the receptor and stabilizing it in an inactive conformation. This blocks histamine from binding and prevents the downstream signaling pathway, thereby alleviating allergy symptoms.[3]
Q3: What is the scientific rationale for modifying the this compound structure?
A3: The primary goals of modifying this lead compound are to:
-
Enhance Potency: Increase the binding affinity for the H1 receptor, resulting in a lower effective dose (e.g., lower IC50 or Ki value).
-
Improve Selectivity: Increase affinity for the H1 receptor over other receptors (e.g., muscarinic, adrenergic, or serotonergic receptors) to minimize off-target side effects. For instance, many first-generation antihistamines cause drowsiness due to their ability to cross the blood-brain barrier and interact with central nervous system receptors.
-
Optimize Pharmacokinetics: Modify absorption, distribution, metabolism, and excretion (ADME) properties to improve bioavailability, half-life, and overall drug-like characteristics.
-
Reduce Side Effects: Eliminate or reduce undesirable effects such as sedation or anticholinergic effects (e.g., dry mouth).[5]
Q4: What are the key structural components of this compound that can be modified?
A4: Structure-Activity Relationship (SAR) studies on this class of compounds indicate three primary regions for modification:
-
The p-Chlorophenyl Ring: The type and position of the substituent on this aromatic ring can significantly influence potency and selectivity.
-
The Pyridine Ring: The nitrogen's position within the ring (e.g., pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl) and the presence of other substituents are critical.
-
The Methanamine Linker: The central amine and methylene bridge can be altered, for example, by incorporating them into a larger ring system like a piperazine or piperidine.[1][6]
Section 2: Synthesis and Modification - Troubleshooting Guide
This section provides guidance on common issues encountered during the synthesis and modification of this compound analogs.
Q5: My reductive amination reaction to synthesize the parent compound is showing low yield. What can I do?
A5: Low yields in the reductive amination between 4-chlorobenzaldehyde and 4-aminopyridine are a common issue. Below is a troubleshooting table to address this problem.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete imine formation. | Ensure anhydrous conditions. Molecular sieves can be added. Try a different solvent like methanol or 1,2-dichloroethane. |
| Ineffective reducing agent. | Sodium triacetoxyborohydride is often milder and more effective than sodium borohydride for reductive aminations. Ensure the reagent is fresh. | |
| Side reactions (e.g., over-alkylation). | Add the reducing agent slowly at a controlled temperature (e.g., 0 °C to room temperature). Use a stoichiometric amount of the aldehyde. | |
| Difficult purification. | The product is basic. Use silica gel chromatography with a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 1-2%) to prevent peak tailing. |
Q6: I am struggling with the purification of my final compound. What are the best practices?
A6: The basic nature of the pyridine and amine groups can make purification challenging.
-
Chromatography: As mentioned, use a triethylamine-treated mobile phase in your silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) often works well.
-
Acid-Base Extraction: Utilize the basicity of your compound. Dissolve the crude product in an organic solvent (like dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer with NaOH and extract your purified compound back into an organic solvent.
-
Crystallization: If the compound is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to obtain a highly pure product.
Section 3: Biological Assays - Troubleshooting Guide
This section focuses on resolving common problems encountered during the biological evaluation of your synthesized compounds.
Q7: My compound is precipitating in the aqueous buffer during my H1 receptor binding assay. How can I improve its solubility?
A7: Poor aqueous solubility is a frequent challenge.
-
Use a Cosolvent: Prepare your stock solution in 100% DMSO. When diluting into the final assay buffer, ensure the final DMSO concentration is low (typically <1%) and consistent across all samples, including controls.
-
Sonication: Briefly sonicate the final diluted sample to aid in dissolution.
-
Bovine Serum Albumin (BSA): Include a low concentration of BSA (e.g., 0.1%) in your assay buffer. BSA can help prevent non-specific binding and can also act as a carrier protein to keep hydrophobic compounds in solution.
Q8: My assay results are showing high variability between replicates. What are the likely causes?
A8: High variability can undermine your data's reliability. Check the following:
-
Pipetting Accuracy: Ensure your pipettes are properly calibrated. For small volumes, use specialized tips and techniques.
-
Reagent Homogeneity: Thoroughly mix all solutions, especially cell membrane preparations, before aliquoting.
-
Incubation Conditions: Ensure consistent temperature and incubation times for all samples. Use a water bath or incubator that provides uniform heating.
-
Cell Membrane Quality: Use membranes from a consistent cell passage number and ensure they have been stored correctly at -80 °C. Repeated freeze-thaw cycles can degrade receptor activity.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes hypothetical but representative data for a series of analogs, demonstrating how structural modifications can impact biological activity. The activity is presented as the inhibitory concentration (IC50) against the histamine H1 receptor; a lower value indicates higher potency.
| Compound ID | R1 (on Phenyl Ring) | R2 (on Pyridine Ring) | Linker Modification | H1 Receptor IC50 (nM) |
| Parent | 4-Cl | H | -CH(NH)- | 150 |
| Analog 1 | 4-F | H | -CH(NH)- | 250 |
| Analog 2 | 3,4-diCl | H | -CH(NH)- | 95 |
| Analog 3 | 4-Cl | 2-CH3 | -CH(NH)- | 180 |
| Analog 4 | 4-Cl | H | N-CH3 | 300 |
| Analog 5 | 4-Cl | H | Incorporated into piperazine | 45 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
Materials: 4-chlorobenzaldehyde, 4-aminopyridine, sodium triacetoxyborohydride (STAB), 1,2-dichloroethane (DCE), sodium bicarbonate (sat. aq.), magnesium sulfate, silica gel, ethyl acetate, hexane, triethylamine.
-
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-aminopyridine (1.0 eq) and 4-chlorobenzaldehyde (1.05 eq) in anhydrous DCE (approx. 0.2 M).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane containing 1% triethylamine.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Histamine H1 Receptor Competitive Binding Assay
-
Materials: Cell membranes expressing human H1 receptors, [³H]pyrilamine (radioligand), Mepyramine (unlabeled competitor for non-specific binding), test compounds, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), 96-well plates, scintillation fluid, microplate scintillation counter.
-
Procedure:
-
Prepare serial dilutions of your test compounds in the assay buffer containing a fixed, low percentage of DMSO.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Mepyramine (for non-specific binding).
-
50 µL of your diluted test compound.
-
50 µL of [³H]pyrilamine at a final concentration near its Kd value (e.g., 1-2 nM).
-
50 µL of H1 receptor membrane preparation (concentration determined by prior optimization, e.g., 5-10 µg protein/well).
-
-
Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold assay buffer (3x) to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of your test compound relative to the total and non-specific binding controls. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations: Diagrams and Workflows
Caption: Histamine H1 receptor signaling pathway and antagonist action.
Caption: Workflow for synthesis, screening, and optimization of analogs.
Caption: Key modification points and their potential outcomes.
References
- 1. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacology of combined histamine H1-/H2-receptor antagonists containing diphenhydramine and cyproheptadine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H1 antagonist - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of (4-Chlorophenyl)(pyridin-4-yl)methanamine
Welcome to the technical support center for (4-Chlorophenyl)(pyridin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the quality and consistency of your results.
Troubleshooting Guides & FAQs
This section addresses specific issues that you may encounter during your experiments with this compound.
Question 1: We are observing significant variations in the biological activity of this compound between different purchased batches. What could be the cause?
Answer: Batch-to-batch variability in biological activity is a common issue that can often be traced back to inconsistencies in the purity and composition of the compound. Several factors could be contributing to this:
-
Presence of Impurities: The synthesis of this compound, often via a Grignard reaction, can lead to the formation of various side products. These impurities may have their own biological activity or may interfere with the activity of the primary compound.
-
Degradation of the Compound: The stability of the compound can be affected by storage conditions, leading to the formation of degradation products over time.
-
Polymorphism: Different crystalline forms (polymorphs) of the compound may exhibit different solubilities and bioavailabilities, leading to varied biological effects.
To troubleshoot this, we recommend performing a comprehensive analysis of the different batches. A combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can help identify and quantify impurities and degradants.
Question 2: Our analysis of a new batch of this compound shows an unexpected peak in the HPLC chromatogram. How can we identify this impurity?
Answer: The appearance of an unknown peak in your HPLC analysis indicates the presence of an impurity. Based on the likely Grignard synthesis route, this impurity could be a starting material, a byproduct, or a degradation product.
A common byproduct of Grignard reactions is the homocoupling of the Grignard reagent, which in this case would lead to the formation of 4,4'-bipyridine or 4,4'-dichlorobiphenyl. Another possibility is the presence of unreacted starting materials, such as 4-chlorobenzaldehyde or a 4-pyridyl magnesium halide.
To identify the unknown peak, we recommend the following steps:
-
Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer to determine the molecular weight of the impurity. This will provide valuable clues about its identity.
-
NMR Spectroscopy: If the impurity can be isolated, NMR spectroscopy can provide detailed structural information.
-
Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, light, heat) can help to intentionally generate degradation products. Comparing the retention time of the unknown peak with any new peaks that appear in the stressed samples can help to identify it as a degradant.
Question 3: How should this compound be stored to minimize degradation?
Answer: To ensure the long-term stability of this compound, proper storage is crucial. While specific stability data for this compound is not extensively published, based on its chemical structure (containing amine and pyridine moieties), the following general storage guidelines are recommended:
-
Temperature: Store at low temperatures, typically 2-8 °C. For long-term storage, -20 °C is advisable.
-
Light: Protect from light to prevent photolytic degradation. Use amber vials or store in a dark place.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.
We recommend performing periodic purity checks on stored materials to monitor for any degradation.
Key Experimental Protocols
This section provides detailed methodologies for essential quality control experiments.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound. This method may require optimization for your specific instrumentation and sample matrix.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Forced Degradation Study
This protocol describes the conditions for a forced degradation study to investigate the stability of this compound and to identify potential degradation products.
Table 2: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 105 °C | 24 hours |
| Photolytic Degradation | UV light (254 nm) and visible light | 24 hours |
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Stress Application: Expose the solutions to the conditions outlined in Table 2. A control sample (unstressed) should also be prepared.
-
Analysis: Analyze the stressed samples and the control sample by HPLC (using the method in Protocol 1) to observe any new peaks (degradants) and any decrease in the main peak area.
Visualizations
The following diagrams illustrate key processes and logical workflows related to addressing batch-to-batch variability.
Caption: A simplified workflow of the likely Grignard synthesis of this compound, highlighting potential side products.
Caption: A troubleshooting workflow for addressing batch-to-batch variability.
Caption: A conceptual diagram showing how an impurity could potentially interfere with the biological signaling pathway of the main compound.
Validation & Comparative
Comparative Analysis of (4-Chlorophenyl)(pyridin-4-yl)methanamine and Its Analogs in Cancer Research
A detailed examination of (4-Chlorophenyl)(pyridin-4-yl)methanamine and its analogs reveals their potential as anticancer agents, with specific structural modifications influencing their cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of their biological performance, supported by experimental data and protocols, to aid researchers and drug development professionals in this promising area of oncology.
This compound serves as a scaffold for the development of novel therapeutic agents. Its structural analogs, characterized by substitutions on the pyridine and phenyl rings, have been synthesized and evaluated for their potential to inhibit cancer cell growth. This analysis focuses on a series of pyrazolidine-3,5-dione derivatives bearing the 1,2-bis(4-chlorophenyl) moiety, which share a common structural heritage with the core compound and have been systematically evaluated for their anticancer properties.
Comparative Biological Activity
The in vitro anticancer activity of a series of 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives was assessed against a panel of human cancer cell lines, including MGC-803 (gastric carcinoma), EC-109 (esophageal carcinoma), MCF-7 (breast adenocarcinoma), and SMMC-7721 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their cytotoxic potential.
The data, summarized in the table below, indicates that the nature of the substituent at the 4-position of the pyrazolidine-3,5-dione ring plays a crucial role in the anticancer activity of these compounds.
| Compound ID | R Group | MGC-803 IC50 (μM) | EC-109 IC50 (μM) | MCF-7 IC50 (μM) | SMMC-7721 IC50 (μM) |
| 4a | H | 39.0 ± 1.1 | 42.1 ± 1.6 | 39.6 ± 1.1 | 45.6 ± 1.2 |
| 4b | CH3 | 66.5 ± 1.3 | 41.1 ± 1.6 | 41.6 ± 1.8 | 49.2 ± 1.7 |
| 4u | 4-chlorobenzylidene | 5.1 ± 0.2 | 7.8 ± 0.3 | 10.1 ± 0.4 | 8.5 ± 0.3 |
Data sourced from a study on novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives.[1][2]
Among the tested compounds, 4u , which features a 4-chlorobenzylidene substituent, demonstrated the most potent anticancer activity across all four cell lines, with IC50 values ranging from 5.1 to 10.1 μM.[1][2] This suggests that the introduction of an additional substituted aromatic ring at the 4-position significantly enhances the cytotoxic effects compared to the unsubstituted (4a) or methyl-substituted (4b) analogs.
Mechanism of Action and Signaling Pathways
Further investigation into the mechanism of action of the most potent analog, compound 4u , revealed that it induces apoptosis, or programmed cell death, in cancer cells. This process is mediated through the activation of caspases, which are a family of protease enzymes that play essential roles in apoptosis. Specifically, treatment of MGC-803 cells with compound 4u led to the activation of caspase-9 and caspase-3.[1]
The activation of caspase-9 is indicative of the involvement of the intrinsic or mitochondrial pathway of apoptosis. This pathway is often regulated by the PI3K/Akt signaling pathway, which is a critical intracellular pathway that promotes cell survival and proliferation and is frequently dysregulated in cancer. Inhibition of the PI3K/Akt pathway can lead to the activation of pro-apoptotic proteins and subsequently, apoptosis.
The logical relationship of this signaling pathway is depicted below:
Caption: PI3K/Akt Signaling Pathway and Potential Inhibition.
Experimental Protocols
The evaluation of the anticancer activity of the synthesized compounds was performed using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5 × 10^4 cells/mL in a final volume of 100 µL of culture medium per well. The plates were then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted with culture medium to the desired concentrations. The cells were treated with various concentrations of the compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The culture medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals that had formed.
-
Absorbance Measurement: The absorbance of the formazan solution was measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell growth inhibition was calculated for each compound concentration, and the IC50 values were determined from the dose-response curves.
Conclusion
The comparative analysis of this compound analogs, specifically the 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives, highlights the significant impact of structural modifications on their anticancer activity. The introduction of a 4-chlorobenzylidene group in compound 4u resulted in a marked increase in cytotoxicity against a panel of cancer cell lines. The induction of apoptosis through the activation of caspases suggests a promising mechanism of action that warrants further investigation, potentially involving the inhibition of key cell survival pathways such as the PI3K/Akt signaling pathway. This guide provides a foundation for future research aimed at optimizing the therapeutic potential of this class of compounds in the development of novel anticancer agents.
References
Validating ATG4B as the Biological Target of (4-Chlorophenyl)(pyridin-4-yl)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the biological target of the compound (4-Chlorophenyl)(pyridin-4-yl)methanamine, also known as NSC185058. The primary biological target of this compound is Autophagy-related protein 4B (ATG4B), a cysteine protease that plays a pivotal role in the cellular process of autophagy.[1][2] This document outlines the performance of NSC185058 in comparison to other known ATG4B inhibitors, supported by experimental data and detailed protocols for key validation assays.
Comparative Analysis of ATG4B Inhibitors
The potency of small molecule inhibitors is a critical factor in target validation and drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro IC50 values of NSC185058 and a selection of alternative compounds against ATG4B.
| Compound | Alternative Names | In Vitro IC50 (µM) vs. ATG4B | Notes |
| This compound | NSC185058 | >100, ~51, ~50 | Varied reported potencies, generally considered a moderately potent inhibitor.[1][3][4] |
| S130 | - | 3.24 | A potent and specific ATG4B inhibitor identified through in silico screening.[3][5] |
| MJO445 | Compound 7 | 12.7 | A derivative of NSC185058 with markedly enhanced potency.[4][6] |
| LV-320 | - | 24.5 | A cell-active, allosteric inhibitor of ATG4B.[5] |
| FMK-9a | - | 0.08 (TR-FRET), 0.26 | A highly potent, covalent peptidomimetic inhibitor. Also shows some off-target activity.[5][7] |
| Aurin Tricarboxylic Acid | ATA | 4.4 | A radical precursor with inhibitory activity against ATG4B.[4] |
| Hypericin | - | 57 | Identified from a screen of bioactive compounds. |
Experimental Protocols for Target Validation
Validating that a compound engages and modulates its intended target within a cellular context is fundamental. Below are detailed protocols for essential experiments used to confirm ATG4B as the target of NSC185058 and its analogs.
In Vitro ATG4B Cleavage Assay (Gel-Based)
This assay directly measures the enzymatic activity of purified ATG4B on its substrate, such as a fusion protein of LC3 and Glutathione S-transferase (LC3-GST). Inhibition of this cleavage is a primary indicator of direct target engagement.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine purified recombinant ATG4B protein (e.g., 0.25 µg) with the test compound (e.g., NSC185058) at various concentrations in an appropriate reaction buffer (e.g., 50 mM Tris-HCl pH 7.2, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture at 37°C for 30 minutes to allow for binding.
-
Initiate Reaction: Add the LC3-GST substrate (e.g., 5 µg) to the mixture to a final reaction volume of 20 µl.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding 5 µl of 5x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Separate the protein products by SDS-PAGE and visualize by Coomassie blue staining or Western blot using an anti-GST antibody. The inhibition of ATG4B activity is quantified by the reduction in the amount of cleaved GST product compared to a vehicle control.[1]
Cellular LC3 Processing Assay (Immunoblot)
This assay assesses the impact of the inhibitor on the processing of the endogenous ATG4B substrate, LC3, in a cellular context. ATG4B cleaves pro-LC3 to LC3-I, which is then lipidated to form LC3-II. Inhibition of ATG4B can disrupt this process.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or Saos-2) and grow to 70-80% confluency. Treat the cells with the test compound at desired concentrations for a specified time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO) and a known autophagy modulator (e.g., Chloroquine) as controls.
-
Cell Lysis: Rinse cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Immunoblotting: Load equal amounts of protein (e.g., 20-40 µg) onto a high-percentage (e.g., 15%) polyacrylamide gel. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat dry milk in TBST) and incubate with a primary antibody against LC3B. This antibody will detect both LC3-I (upper band, ~16-18 kDa) and LC3-II (lower band, ~14-16 kDa).
-
Detection: After washing, incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The ratio of LC3-II to a loading control (e.g., β-actin) is used to quantify changes in autophagic flux.[8][9][10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in intact cells. It is based on the principle that a compound binding to its target protein stabilizes the protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a specific duration (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble ATG4B at each temperature point by Western blot. A stabilizing compound will result in more soluble ATG4B remaining at higher temperatures compared to the vehicle control.[3][7]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental logic, the following diagrams illustrate the ATG4B signaling pathway and a general workflow for target validation.
Caption: Role of ATG4B in the autophagy signaling pathway.
Caption: A logical workflow for validating ATG4B inhibitors.
References
- 1. pelagobio.com [pelagobio.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of the Activity of the ATG4 Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 9. A Cell-based Fluorescence Resonance Energy Transfer (FRET) Sensor Reveals Inter- and Intragenogroup Variations in Norovirus Protease Activity and Polyprotein Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graphviz.org [graphviz.org]
Comparative Analysis of (4-Chlorophenyl)(phenyl)methylpiperazine Derivatives: A Structure-Activity Relationship Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of (4-Chlorophenyl)(phenyl)methylpiperazine derivatives, structurally analogous to (4-Chlorophenyl)(pyridin-4-yl)methanamine compounds. The data presented herein is based on the findings reported by Sultana et al. in their 2011 study on the synthesis and biological evaluation of cetirizine analogues.[1] While the primary focus of the cited study was on anti-inflammatory and oxidative burst activities, the SAR observed provides valuable insights for the rational design of novel compounds targeting related pathways.
Quantitative Biological Activity Data
The following table summarizes the in vitro biological activities of the synthesized cetirizine analogues. The inhibitory effects on phagocyte oxidative burst and T-cell proliferation are presented as IC50 values, providing a quantitative measure for comparison.
| Compound ID | R-group | Oxidative Burst Inhibition (IC50, µg/mL) | T-cell Proliferation Inhibition (IC50, µg/mL) |
| MPC | N-(4-aminophenyl)acetamide | 12.5 ± 1.1 | 12.5 ± 0.9 |
| PPC | N-(4-hydroxyphenyl)acetamide | 23.8 ± 1.9 | 25.0 ± 2.5 |
| PhC | Phthalimide | > 50 | > 50 |
| TAC | 1,3-thiazolidine-2,4-dione | 6.2 ± 0.3 | 6.2 ± 0.5 |
| SAC | Saccharin | 12.5 ± 1.2 | 12.5 ± 1.4 |
| INC | Indole-2,3-dione | 25.0 ± 2.8 | 25.0 ± 2.1 |
| Cetirizine | - | 48.2 ± 3.6 | > 50 |
Structure-Activity Relationship (SAR) Insights
The data reveals several key trends in the structure-activity relationship for the anti-inflammatory and immunomodulatory effects of these compounds:
-
Influence of the R-group: The nature of the substituent (R-group) attached to the core cetirizine scaffold significantly impacts biological activity.
-
Thiazolidinedione Moiety: The presence of a 1,3-thiazolidine-2,4-dione (TAC) resulted in the most potent inhibition of both oxidative burst and T-cell proliferation, with an IC50 value of 6.2 µg/mL for both assays.
-
Amide Substituents: N-(4-aminophenyl)acetamide (MPC) and saccharin (SAC) derivatives also demonstrated notable activity, with IC50 values of 12.5 µg/mL.
-
Hydroxyphenyl and Indole Moieties: The N-(4-hydroxyphenyl)acetamide (PPC) and indole-2,3-dione (INC) derivatives exhibited moderate activity.
-
Bulky Phthalimide Group: The bulky phthalimide group (PhC) led to a significant decrease in activity, with IC50 values greater than 50 µg/mL.
-
Comparison with Parent Compound: All active analogues demonstrated significantly greater potency in the tested assays compared to the parent compound, cetirizine.
Experimental Protocols
General Synthesis of Cetirizine Analogues
The synthesis of the cetirizine analogues involved a nucleophilic substitution reaction.[1] A solution of cetirizine in chloroform was reacted with thionyl chloride to form an acid chloride intermediate. The respective nucleophile (e.g., aminophenylacetamide, hydroxyphenylacetamide, phthalimide, etc.) was then added to the reaction mixture and refluxed. The resulting product was purified by crystallization. The structure of each analogue was confirmed using IR, 1H NMR, and mass spectrometry.
In Vitro Phagocyte Oxidative Burst Assay
The inhibitory effect of the compounds on the oxidative burst of phagocytes was determined using a luminol-enhanced chemiluminescence assay.[1] Whole blood was diluted and incubated with the test compounds at varying concentrations. Zymosan-activated serum was used to stimulate the oxidative burst. The chemiluminescence was measured using a luminometer, and the IC50 values were calculated.
T-Cell Proliferation Assay
The antiproliferative activity of the compounds on T-cells was assessed using a standard proliferation assay.[1] Isolated lymphocytes were stimulated with phytohemagglutinin (PHA) in the presence of different concentrations of the test compounds. The cell proliferation was measured by the uptake of [3H]-thymidine. The results were expressed as the percentage of inhibition, and IC50 values were determined.
Visualizing the Structure-Activity Relationship Workflow
The following diagram illustrates the general workflow of a structure-activity relationship study, from initial compound synthesis to the identification of lead candidates.
References
(4-Chlorophenyl)(pyridin-4-yl)methanamine versus other known inhibitors
A comparative analysis of (4-Chlorophenyl)(pyridin-4-yl)methanamine with other known inhibitors is not feasible at this time due to the absence of publicly available scientific literature detailing its biological target, inhibitory activity, or mechanism of action.
To provide valuable insights for researchers, scientists, and drug development professionals in the field of enzyme inhibition, this guide will instead offer a comprehensive comparison of a well-characterized and potent inhibitor, PF-8380 , against other known inhibitors of Autotaxin (ATX) . ATX is a crucial enzyme in the lysophosphatidic acid (LPA) signaling pathway, a key player in various physiological and pathological processes, including cancer, inflammation, and fibrosis.[1]
The ATX-LPA Signaling Axis: A Prime Therapeutic Target
Autotaxin is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid, lysophosphatidic acid (LPA).[2] LPA then binds to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), to initiate a cascade of downstream signaling events.[3] These pathways regulate a wide array of cellular responses, including proliferation, migration, survival, and cytokine production.[4][5] Dysregulation of the ATX-LPA axis has been implicated in the progression of numerous diseases, making ATX a compelling target for therapeutic intervention.[1][6]
Comparative Analysis of Autotaxin Inhibitors
The development of small molecule inhibitors targeting ATX has been a significant focus of research.[7] This section provides a comparative overview of the inhibitory potency of PF-8380 and other notable ATX inhibitors.
| Inhibitor | IC50 (Isolated Enzyme) | IC50 (Human Whole Blood) | Substrate Used | Reference |
| PF-8380 | 2.8 nM | 101 nM | Not Specified | [8] |
| PF-8380 | 1.7 nM | Not Reported | LPC | [7] |
| PF-8380 | 1.16 nM (rat enzyme) | Not Reported | FS-3 | [8] |
| S32826 | 5.6 nM | Not Reported | LPC | [7] |
| HA155 | 5.7 nM | Not Reported | LPC | [7] |
| Compound 6 | 220 nM | Not Reported | LPC | [7] |
| BrP-LPA | 0.7–1.6 µM | Not Reported | LPC | [7] |
| FTY720-P | Ki = 0.2 µM | Not Reported | Bis-pNPP | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment and comparison of inhibitor potency. Below are outlines of key assays employed in the characterization of ATX inhibitors.
In Vitro Autotaxin Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ATX.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant autotaxin.
Materials:
-
Recombinant human Autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) as the substrate
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Test compounds (e.g., PF-8380) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, Amplex Red reagent, HRP, and choline oxidase to each well.
-
Add the test compound dilutions to the respective wells.
-
Initiate the reaction by adding recombinant ATX to each well, except for the negative control wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Start the enzymatic reaction by adding the LPC substrate to all wells.
-
Incubate the plate at 37°C, protected from light, for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Human Whole Blood Autotaxin Inhibition Assay
This ex vivo assay measures the inhibitory activity of a compound in a more physiologically relevant matrix.
Objective: To determine the IC50 of a test compound in human whole blood.
Procedure:
-
Obtain fresh human whole blood.
-
Incubate aliquots of whole blood with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 2 hours) at 37°C.[8]
-
Following incubation, plasma is separated by centrifugation.
-
The ATX activity in the plasma is then measured using an enzymatic assay similar to the one described above, often with a fluorescent substrate like FS-3.[8]
-
The IC50 is calculated based on the reduction of ATX activity in the presence of the inhibitor compared to the vehicle control.[8]
Conclusion
While the biological activity of this compound remains to be elucidated, the field of Autotaxin inhibition presents a rich landscape for drug discovery. PF-8380 stands out as a highly potent inhibitor with well-documented in vitro and in vivo activity.[9] The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers working to develop novel therapeutics targeting the ATX-LPA signaling pathway. Further investigation into novel chemical scaffolds is warranted to identify inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of a wide range of debilitating diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. tsijournals.com [tsijournals.com]
- 3. 883548-16-1|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 883548-10-5|(4-Chlorophenyl)(pyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 6. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Monoamine Transporter Inhibitors: Profiling (4-Chlorophenyl)(pyridin-4-yl)methanamine Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the precise modulation of monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—is a cornerstone of therapeutic development for a spectrum of neurological and psychiatric disorders. The selectivity of a compound for a specific transporter subtype is a critical determinant of its efficacy and side-effect profile. This guide provides a comparative analysis of the putative monoamine transporter inhibitor, (4-Chlorophenyl)(pyridin-4-yl)methanamine, benchmarked against the well-characterized and selective dopamine transporter inhibitor, Vanoxerine (GBR-12909), and other relevant compounds.
While direct, publicly available experimental data on the cross-reactivity and selectivity of this compound is limited, its structural features, comprising a chlorophenyl and a pyridinyl group linked by a methanamine bridge, suggest a potential interaction with monoamine transporters. To provide a meaningful comparative framework, this guide leverages data from established transporter inhibitors to illustrate the methodologies and data presentation crucial for evaluating novel chemical entities.
Comparative Selectivity Profile
The following table summarizes the binding affinities (Ki in nM) of selected monoamine transporter inhibitors, highlighting their selectivity for DAT, NET, and SERT. A lower Ki value indicates a higher binding affinity.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Vanoxerine (GBR-12909) | 1 | 78,720 | 61 | 0.016 | 0.0000127 |
| Desipramine | 78,720 | 4 | 61 | 1290.5 | 19680 |
| Fluoxetine | - | - | - | - | - |
| Nisoxetine | - | - | - | - | - |
Note: Data for Vanoxerine, Desipramine, Fluoxetine, and Nisoxetine are compiled from various literature sources. The absence of data for this compound underscores the necessity for empirical testing.
Signaling Pathway of Monoamine Transporter Inhibition
The primary mechanism of action for the compounds discussed involves the inhibition of neurotransmitter reuptake at the presynaptic terminal. By blocking the respective transporters, these inhibitors increase the extracellular concentration of dopamine, norepinephrine, or serotonin, thereby enhancing neurotransmission.
Caption: Monoamine transporter inhibition enhances neurotransmission.
Experimental Protocols
The determination of a compound's selectivity profile relies on standardized in vitro assays. The two primary methods are radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assays
These assays measure the affinity of a test compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand known to bind to that transporter.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, is used.
-
Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays
These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the specific transporter.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human DAT, NET, or SERT are cultured.
-
Assay Buffer: A Krebs-Ringer-HEPES buffer is typically used.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.
-
Uptake Termination: Uptake is terminated by rapid washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled neurotransmitter accumulated in the cells is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated.
Caption: Workflow for in vitro selectivity profiling.
Conclusion
The rigorous evaluation of cross-reactivity and selectivity is paramount in the preclinical development of novel monoamine transporter inhibitors. While this compound presents an interesting chemical scaffold, its pharmacological profile remains to be elucidated. The experimental frameworks and comparative data presented in this guide offer a robust blueprint for the comprehensive characterization of this and other novel compounds, facilitating the identification of candidates with optimal selectivity and therapeutic potential. It is imperative that empirical data be generated for this compound to accurately position it within the landscape of monoamine transporter modulators.
Efficacy of (4-Chlorophenyl)pyridine Derivatives in Cancer Cell Lines: A Comparative Guide
The pyridine scaffold is a prominent feature in many approved anticancer drugs and investigational compounds.[1][2][3][4][5] Its derivatives have been shown to exhibit a range of anticancer activities by targeting various cellular pathways.[1][2][4] This guide summarizes the available quantitative data on the efficacy of several (4-Chlorophenyl)pyridine derivatives, details common experimental protocols for assessing cytotoxicity, and visualizes a representative experimental workflow and a key signaling pathway involved in their mechanism of action.
Comparative Efficacy of (4-Chlorophenyl)pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various (4-Chlorophenyl)pyridine derivatives across different cancer cell lines. Lower IC50 values indicate greater potency.
| Derivative Structure/Name | Cell Line | IC50 (µM) | Reference Compound |
| N/A | HepG2 (Liver) | 20 - 75 | Doxorubicin |
| Pyridine-urea derivatives (e.g., 8e, 8n) | MCF-7 (Breast) | Surpassing Doxorubicin | Doxorubicin |
| N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) | Leukemia | 13.6 - 14.9 | Not Specified |
| N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) | Colon Cancer | 13.6 - 14.9 | Not Specified |
| N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) | Melanoma | 13.6 - 14.9 | Not Specified |
| Pyrazolo[3,4-b]pyridine derivative (9a) | Hela (Cervical) | 2.59 | Doxorubicin |
| Pyrazolo[3,4-b]pyridine derivative (14g) | MCF-7 (Breast) | 4.66 | Doxorubicin |
| Pyrazolo[3,4-b]pyridine derivative (14g) | HCT-116 (Colon) | 1.98 | Doxorubicin |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (4j) | GL261 (Glioblastoma) | 20 | MK-2206 |
Note: The specific structures of all compounds are detailed in the cited literature. "N/A" indicates that the specific derivative was not named in the referenced summary.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic effects of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., (4-Chlorophenyl)pyridine derivative). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a potential anticancer compound.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Representative Signaling Pathway
Many pyridine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates a generalized apoptotic signaling pathway that can be activated by such compounds.
Caption: Generalized apoptotic pathway induced by pyridine derivatives.
Mechanism of Action
Research into the anticancer mechanisms of pyridine derivatives suggests several modes of action:
-
Kinase Inhibition: A number of pyridine-containing compounds have been developed as kinase inhibitors.[1][2][4] For example, some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that tumors need to grow).[4] Others have been shown to inhibit the AKT2/PKBβ signaling pathway, which is a central regulator of cell survival and proliferation.[6]
-
Cell Cycle Arrest: Certain pyridine derivatives have been observed to cause cell cycle arrest, often at the G2/M phase.[7] This prevents cancer cells from dividing and proliferating. This effect is sometimes mediated through the p53-p21 pathway.[7]
-
Induction of Apoptosis: A common outcome of treatment with cytotoxic pyridine derivatives is the induction of apoptosis.[7] This can be triggered through various signaling cascades, including the upregulation of the tumor suppressor protein p53 and the activation of c-Jun N-terminal kinases (JNK).[7] These events lead to the activation of caspases, which are the executioner proteins of apoptosis.
References
- 1. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 2. chemijournal.com [chemijournal.com]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. ijsat.org [ijsat.org]
- 5. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS [ajps.journals.ekb.eg]
- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to In Vivo Validation of Akt Kinase Inhibitors
A pivotal challenge in drug discovery is the translation of promising in vitro results to successful in vivo efficacy. This guide provides a comparative framework for researchers navigating this transition, with a focus on validating the therapeutic potential of Akt kinase inhibitors. While initial research aimed to investigate (4-Chlorophenyl)(pyridin-4-yl)methanamine, a comprehensive literature search revealed a lack of available in vitro and in vivo data for this specific compound. Therefore, this guide will focus on a well-characterized alternative, GSK690693, a potent and selective pan-Akt kinase inhibitor, to illustrate the principles of in vivo validation.
The serine/threonine kinase Akt is a critical node in cellular signaling pathways that govern cell survival, proliferation, and metabolism. Its frequent dysregulation in cancer has made it an attractive target for therapeutic intervention. This guide will compare the in vitro and in vivo performance of GSK690693 with another illustrative Akt inhibitor, AT13148, providing researchers with a template for evaluating novel compounds.
Comparative In Vitro and In Vivo Performance of Akt Kinase Inhibitors
The following table summarizes the key in vitro and in vivo parameters for GSK690693 and AT13148, offering a direct comparison of their potency and efficacy.
| Parameter | GSK690693 | AT13148 |
| In Vitro Potency (IC50) | Akt1: 2 nM, Akt2: 13 nM, Akt3: 9 nM | Akt: 11 nM |
| Cellular Activity | Inhibition of Akt substrate phosphorylation | Inhibition of Akt pathway activation, anti-proliferative, pro-apoptotic |
| In Vivo Model | Human tumor xenografts in mice | Mouse xenograft models (e.g., endometrial tumor) |
| In Vivo Efficacy | Reduction in tumor growth | Anti-tumor effects at 40-50 mg/kg |
| Pharmacodynamic Markers | Inhibition of Akt substrate phosphorylation in tumors | Modulation of Akt pathway components in tumors |
Experimental Protocols for In Vivo Validation
The successful in vivo validation of an Akt inhibitor requires meticulously planned and executed experiments. Below are representative protocols for key in vivo studies.
Human Tumor Xenograft Model
This model is crucial for assessing the anti-tumor efficacy of a drug candidate in a living organism.
-
Cell Culture: Human cancer cell lines with known Akt pathway activation (e.g., BT474 breast cancer, LNCaP prostate cancer) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The drug (e.g., GSK690693) is administered, typically orally or intravenously, at a specified dose and schedule. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Analysis: A subset of tumors is collected at various time points after drug administration to assess the inhibition of Akt signaling using methods like Western blotting or immunohistochemistry to measure the phosphorylation of downstream targets such as GSK3β and S6 ribosomal protein.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body.
-
Drug Administration: A single dose of the compound is administered to animals (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).
-
Sample Collection: Blood samples are collected at multiple time points after administration.
-
Bioanalysis: The concentration of the drug in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: PK parameters, including half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC), are calculated to determine the drug's bioavailability and clearance rate.
Visualizing the Path to In Vivo Validation
To better understand the intricate processes involved, the following diagrams illustrate the Akt signaling pathway and a typical in vivo experimental workflow.
Caption: The Akt signaling pathway, a key regulator of cell survival and proliferation.
Caption: A streamlined workflow for in vivo validation of anti-cancer drug candidates.
Benchmarking (4-Chlorophenyl)(pyridin-4-yl)methanamine: A Comparative Guide for H1 Receptor Antagonist Activity
Introduction
(4-Chlorophenyl)(pyridin-4-yl)methanamine is a novel compound with a diarylmethane scaffold, a structural motif common to many first-generation histamine H1 receptor antagonists. This guide provides a framework for benchmarking its potential antihistaminic properties against established standard compounds: Diphenhydramine, a first-generation H1 antagonist known for its sedative effects, and Cetirizine, a second-generation antagonist with a more favorable safety profile.
This document outlines the necessary experimental protocols to evaluate the efficacy and potential side effects of this compound, and provides templates for data presentation and visualization to facilitate a comprehensive comparison. Due to the absence of publicly available experimental data for this compound, this guide serves as a template for researchers to populate with their own findings.
Standard Compounds for Comparison
For a thorough evaluation of this compound, the following well-characterized H1 receptor antagonists are recommended as benchmarks:
-
Diphenhydramine: A widely used first-generation antihistamine that readily crosses the blood-brain barrier, leading to sedation.[1][2] It serves as a benchmark for potent but less selective H1 antagonism.
-
Cetirizine: A second-generation antihistamine that is a metabolite of hydroxyzine.[3] It exhibits high selectivity for peripheral H1 receptors and reduced central nervous system penetration, resulting in a non-sedating profile.[1][4]
Experimental Data Summary
The following tables are designed to summarize the quantitative data obtained from the experimental protocols outlined in this guide. Researchers should populate these tables with their experimental results for this compound.
Table 1: In Vitro H1 Receptor Affinity and Functional Antagonism
| Compound | H1 Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) - Calcium Flux Assay | Functional Antagonism (pA2) - Guinea Pig Ileum Assay |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Diphenhydramine | 1[5] | ~12.5 - 48.1 µM (in KCNQ2/Q3 channels) | Literature Value |
| Cetirizine | ~6 | > 30 µM (on HERG channels) | Literature Value |
Table 2: In Vivo Efficacy and Sedative Effects
| Compound | Histamine-Induced Bronchoconstriction Inhibition (%) | Paw Edema Reduction (%) in Passive Cutaneous Anaphylaxis | Sedation Score / Motor Activity Reduction (%) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Diphenhydramine | Literature Value | Literature Value | High |
| Cetirizine | Literature Value | Literature Value | Low |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure standardized and reproducible data collection.
In Vitro Assays
1. Histamine H1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the histamine H1 receptor.
-
Methodology:
-
Membrane Preparation: Utilize membrane preparations from HEK293 cells stably expressing the human histamine H1 receptor.
-
Radioligand: Use a radiolabeled H1 receptor antagonist, such as [3H]-mepyramine, as the ligand.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Detection: Measure the amount of radioligand bound to the receptors using liquid scintillation counting after separating the bound from the free radioligand by filtration.
-
Data Analysis: Calculate the IC50 value from the concentration-response curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Antagonism Assay: Calcium Flux
-
Objective: To assess the functional antagonism of the H1 receptor by measuring the inhibition of histamine-induced intracellular calcium mobilization.
-
Methodology:
-
Cell Line: Use a cell line stably expressing the human H1 receptor, such as CHO-K1 or HEK293 cells.
-
Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of histamine (typically the EC80).
-
-
Detection: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value from the concentration-inhibition curve.
-
3. Functional Antagonism Assay: Guinea Pig Ileum Contraction
-
Objective: To evaluate the antagonist activity of the test compound on histamine-induced smooth muscle contraction in an ex vivo model.
-
Methodology:
-
Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen.
-
Contraction Measurement: Record the isometric contractions of the ileum segment using a force transducer connected to a data acquisition system.
-
Assay Procedure:
-
Establish a cumulative concentration-response curve for histamine.
-
In the presence of a fixed concentration of the test compound, repeat the histamine concentration-response curve.
-
-
Data Analysis: Determine the pA2 value from the shift in the histamine concentration-response curve, which quantifies the antagonist potency.
-
In Vivo Assays
1. Histamine-Induced Bronchoconstriction in Guinea Pigs
-
Objective: To assess the in vivo efficacy of the test compound in protecting against histamine-induced bronchospasm.
-
Methodology:
-
Animal Model: Use male Dunkin-Hartley guinea pigs.
-
Procedure:
-
Administer the test compound or vehicle orally or intraperitoneally at various doses.
-
After a defined pre-treatment time, expose the animals to a histamine aerosol.
-
Measure the time to the onset of pre-convulsive dyspnea.
-
-
Data Analysis: Calculate the percentage of protection afforded by the test compound compared to the vehicle control group.
-
2. Sedation Assessment in Rodents
-
Objective: To evaluate the sedative potential of the test compound.
-
Methodology:
-
Animal Model: Use mice or rats.
-
Spontaneous Motor Activity:
-
Administer the test compound or vehicle.
-
Place the animals in an automated activity monitoring system (e.g., an open field with infrared beams).
-
Record the total locomotor activity over a specified period.
-
-
Data Analysis: Compare the locomotor activity of the treated group to the vehicle control group to determine any significant reduction.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of this compound.
Caption: Experimental workflow for benchmarking.
Caption: Histamine H1 receptor signaling pathway.
References
- 1. Dexchlorpheniramine - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of different synthesis routes for (4-Chlorophenyl)(pyridin-4-yl)methanamine
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a head-to-head comparison of potential synthesis routes for (4-Chlorophenyl)(pyridin-4-yl)methanamine, a valuable building block in medicinal chemistry. We will explore two primary pathways: reductive amination of a ketone precursor and a Grignard reaction, presenting available experimental data and detailed protocols to inform your synthetic strategy.
The selection of an optimal synthesis route is a critical decision in chemical research and development, influencing factors from yield and purity to cost and scalability. This comparative guide focuses on the synthesis of this compound, outlining the most plausible synthetic strategies based on established chemical principles.
Route 1: Reductive Amination of (4-Chlorophenyl)(pyridin-4-yl)methanone
This two-step approach involves the initial synthesis of the ketone precursor, (4-chlorophenyl)(pyridin-4-yl)methanone, followed by its reductive amination to yield the target amine.
Step 1: Synthesis of the Ketone Precursor
Step 2: Reductive Amination
Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds.[1][2] This reaction typically proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[3] Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[1][2] Catalytic hydrogenation over platinum oxide (PtO2) is also a viable, albeit more vigorous, method.[4]
Table 1: Comparison of Potential Reductive Amination Conditions
| Reducing Agent | Typical Solvent(s) | Typical Temperature | Reaction Time | Reported Yields (General) | Purity Considerations |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Room Temperature | 1-12 h | Moderate to High | Potential for over-reduction of the carbonyl group. |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, Acetic Acid | Room Temperature | 2-24 h | High | Toxic cyanide byproducts. |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane, 1,2-Dichloroethane | Room Temperature | 1-18 h | High | Moisture sensitive. |
| Catalytic Hydrogenation (H2/PtO2) | Acetic Acid, Ethanol | Room Temperature | 12-48 h | High | Requires specialized high-pressure equipment. |
Route 2: Grignard Reaction
An alternative approach involves the use of a Grignard reagent. This route could theoretically proceed in two ways:
-
Route 2a: Reaction of a pyridin-4-yl Grignard reagent with 4-chlorobenzaldehyde.
-
Route 2b: Reaction of a 4-chlorophenylmagnesium halide with pyridine-4-carboxaldehyde.
The subsequent step would involve the conversion of the resulting secondary alcohol to the amine, for instance, via a Mitsunobu reaction or by conversion to a leaving group followed by amination.
While the Grignard reaction is a powerful tool for C-C bond formation, its application with pyridine derivatives can be complicated by the basicity of the pyridine nitrogen, which can react with the Grignard reagent.
Experimental Protocols
Route 1: Reductive Amination (Hypothetical Protocol)
Step A: Synthesis of (4-chlorophenyl)(pyridin-4-yl)methanone
A detailed, validated experimental protocol for this specific transformation is not currently available in the searched literature. A general procedure would likely involve the reaction of isonicotinoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst.
Step B: Reductive Amination of (4-chlorophenyl)(pyridin-4-yl)methanone
-
To a solution of (4-chlorophenyl)(pyridin-4-yl)methanone (1.0 eq) in methanol (0.2 M) is added ammonium acetate (10 eq).
-
The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Head-to-Head Comparison of Synthesis Routes
Table 2: Qualitative Comparison of Synthesis Routes
| Feature | Route 1: Reductive Amination | Route 2: Grignard Reaction |
| Number of Steps | Typically 2 (ketone synthesis + reductive amination) | Typically 2-3 (Grignard reaction + alcohol to amine conversion) |
| Reagent Availability | Starting materials are generally commercially available. | Grignard reagents may need to be prepared in situ. |
| Reaction Conditions | Generally mild for reductive amination. | Grignard reactions require strictly anhydrous conditions. |
| Scalability | Reductive amination is often scalable. | Grignard reactions can be challenging to scale up. |
| Potential Issues | Potential for over-reduction with some reducing agents. | Basicity of the pyridine nitrogen can interfere with the reaction. |
| Yield & Purity | Potentially high yields and purity with optimized conditions. | Yields can be variable depending on the specific Grignard route. |
Logical Workflow for Synthesis Route Selection
Caption: Flowchart of the two main synthetic routes.
Conclusion
Both the reductive amination and Grignard reaction pathways present viable, albeit distinct, strategies for the synthesis of this compound. The reductive amination of the corresponding ketone appears to be a more direct and potentially higher-yielding route, leveraging a well-established and versatile chemical transformation. However, the overall efficiency of this route is contingent on the successful synthesis of the ketone precursor. The Grignard route offers an alternative but may require more careful optimization to manage the reactivity of the pyridine nucleus.
Ultimately, the choice of synthesis route will depend on the specific requirements of the research, including available starting materials, equipment, and the desired scale of the reaction. Further experimental validation is necessary to determine the optimal conditions for each route and to provide a definitive quantitative comparison.
References
Confirming the Mechanism of Action of (4-Chlorophenyl)(pyridin-4-yl)methanamine Through Secondary Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the hypothesized mechanism of action of the novel compound, (4-Chlorophenyl)(pyridin-4-yl)methanamine, as an enzyme inhibitor. We will explore a series of secondary assays designed to validate direct target engagement and characterize the inhibitory activity. This document presents hypothetical data to illustrate the comparative performance of our lead compound against two reference molecules: a potent, well-characterized inhibitor ("Positive Control Inhibitor") and a structurally similar but inactive compound ("Negative Control").
The primary hypothesis is that this compound exerts its biological effect by directly binding to and inhibiting a specific target enzyme, "Target Enzyme X." To rigorously test this, we will employ a multi-assay approach, including a direct target engagement assay, a biophysical binding assay, and a functional enzyme inhibition assay.
Logical Workflow for Mechanism of Action Confirmation
The following workflow outlines the sequential steps to confirm the proposed enzyme inhibition mechanism.
Caption: Workflow for confirming the enzyme inhibition mechanism of action.
Comparative Data Summary
The following tables summarize the hypothetical quantitative data obtained from the secondary assays for this compound and the control compounds.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Concentration (µM) | Melting Temperature (Tm) Shift (°C) |
| This compound | 10 | + 4.2 |
| Positive Control Inhibitor | 10 | + 5.8 |
| Negative Control | 10 | + 0.3 |
Table 2: Isothermal Titration Calorimetry (ITC) Data
| Compound | Binding Affinity (Kd) (nM) | Stoichiometry (n) |
| This compound | 150 | 1.05 |
| Positive Control Inhibitor | 25 | 0.98 |
| Negative Control | No Binding Detected | - |
Table 3: Enzyme Inhibition Assay Data
| Compound | IC50 (nM) |
| This compound | 250 |
| Positive Control Inhibitor | 45 |
| Negative Control | > 100,000 |
Experimental Protocols and Signaling Pathways
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[1][2] It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[3]
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
-
Cell Culture and Treatment : Culture cells expressing the target enzyme to approximately 80% confluency. Treat the cells with the test compounds (this compound, positive control, negative control) at a final concentration of 10 µM or with DMSO as a vehicle control for 1 hour at 37°C.[4]
-
Heating : Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler, followed by cooling to 4°C.[5]
-
Lysis : Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.[2]
-
Quantification : Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble Target Enzyme X at each temperature point using a specific antibody-based method like Western blotting or an ELISA.
-
Data Analysis : Plot the percentage of soluble protein against temperature for each treatment condition. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The shift in Tm in the presence of the compound compared to the vehicle control indicates target engagement.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and other thermodynamic parameters.[6][7]
Caption: Schematic of the binding event measured by ITC.
-
Sample Preparation : Prepare a solution of purified Target Enzyme X at a concentration of 10-20 µM in a suitable buffer. Prepare a solution of the test compound at a concentration 10-20 times that of the enzyme in the same buffer.
-
ITC Experiment Setup : Load the enzyme solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.[8]
-
Titration : Perform a series of small injections (e.g., 2-5 µL) of the compound solution into the enzyme solution while monitoring the heat change.
-
Data Analysis : Integrate the heat peaks from each injection and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd) and stoichiometry (n).[9][10]
Enzyme Inhibition Assay
This functional assay measures the effect of the compound on the catalytic activity of the target enzyme.[11][12][13]
Caption: Proposed inhibitory action on the Target Enzyme X pathway.
-
Reagent Preparation : Prepare a series of dilutions of the test compounds. Prepare solutions of Target Enzyme X and its substrate at concentrations appropriate for the specific assay.
-
Assay Procedure : a. In a microplate, add the enzyme solution to wells containing the diluted test compounds or DMSO vehicle control.[12] b. Incubate for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the substrate.[14]
-
Detection : Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis : Calculate the initial reaction rates for each compound concentration. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12]
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. blog.biobide.com [blog.biobide.com]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to (4-Chlorophenyl)(pyridin-4-yl)methanamine and Its Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of (4-Chlorophenyl)(pyridin-4-yl)methanamine, a compound of interest in medicinal chemistry, alongside structurally related alternatives. By presenting available experimental data, detailed protocols, and outlining key signaling pathways, this document aims to facilitate informed decisions in research and development and highlight areas where further investigation is required.
While specific experimental data on the reproducibility of assays involving this compound is not extensively available in the public domain, we can infer its potential biological activities and establish a framework for its evaluation based on the characterization of analogous compounds. The primary challenge in assessing reproducibility for this specific molecule is the limited published data detailing its synthesis, characterization, and biological testing.
Comparative Analysis of Physicochemical and Biological Properties
To provide a basis for comparison, this section will outline the properties of this compound and its analogs. The selection of alternatives is based on shared structural motifs, such as the chlorophenyl and pyridine rings, which are common in compounds targeting various receptors and enzymes.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Known/Predicted Biological Target(s) | Available Quantitative Data (IC50, Ki, etc.) |
| This compound | C12H11ClN2 | 218.69 | Dopamine D4 Receptor (Predicted), TRPV1 (Predicted) | Data not publicly available |
| 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | C21H22ClN5 | 391.9 | Dopamine D4 Receptor Antagonist | q²cv of 0.739 in CoMFA study |
| N-((6-(Chlorodifluoromethyl)-2-(4-methylpiperidin-1-yl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide | C25H30ClF5N4O2S | 597.0 | TRPV1 Antagonist | Data available in specialized publications |
| 2-phenol-4-chlorophenyl-6-aryl pyridines | Varies | Varies | Topoisomerase II Inhibitors | IC50 values in the range of 0.68-1.25µM against T47D breast cancer cells[1] |
Note: The biological targets for this compound are predicted based on the activity of structurally similar compounds. Experimental validation is required.
Experimental Protocols for Characterization and Biological Evaluation
To ensure the reproducibility of future studies, detailed experimental protocols are essential. The following are generalized yet comprehensive protocols for the synthesis and biological evaluation of this compound and its analogs.
Synthesis Protocol: Reductive Amination
A common and reproducible method for the synthesis of this compound is via reductive amination of 4-chlorobenzaldehyde and 4-aminopyridine.
Materials:
-
4-chlorobenzaldehyde
-
4-aminopyridine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of 4-chlorobenzaldehyde (1 equivalent) and 4-aminopyridine (1 equivalent) in dichloroethane, add acetic acid (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloroethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Assay Protocol: Dopamine D4 Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays and can be used to determine the affinity of the test compound for the dopamine D4 receptor.[2][3]
Materials:
-
HEK293 cells expressing the human dopamine D4 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Radioligand (e.g., [³H]-Spiperone)
-
Test compound (this compound) at various concentrations
-
Non-specific binding control (e.g., Haloperidol)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-D4 cells.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (e.g., near its Kd value), and the test compound at varying concentrations.
-
For determining non-specific binding, add a high concentration of a known D4 antagonist (e.g., haloperidol) instead of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki or IC50 value of the test compound by fitting the data to a one-site binding model using appropriate software.
Signaling Pathways and Experimental Workflows
Visualizing the potential mechanisms of action and the experimental processes is crucial for understanding and replicating research.
Caption: Predicted Dopamine D4 receptor antagonist signaling pathway.
Caption: General experimental workflow for synthesis and evaluation.
Conclusion and Future Directions
The reproducibility of experiments involving this compound is intrinsically linked to the availability of detailed and validated experimental protocols and comprehensive characterization data. While this guide provides a framework for its synthesis and evaluation based on established methods for analogous compounds, there is a clear need for dedicated studies on this specific molecule. Future research should focus on:
-
Detailed Synthesis and Characterization: Publishing a comprehensive and reproducible synthetic route with full characterization data (NMR, MS, elemental analysis).
-
In-depth Biological Profiling: Screening the compound against a panel of receptors and enzymes to identify its primary biological targets and potential off-target effects.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Comparing its activity with a series of structurally related analogs to understand the key molecular features driving its biological effects.
-
Inter-laboratory Reproducibility Studies: Conducting studies where the synthesis and biological assays are replicated in different laboratories to establish the robustness of the experimental protocols.
By addressing these gaps in the current knowledge, the scientific community can ensure the reliability and reproducibility of data related to this compound, ultimately accelerating its potential translation into therapeutic applications.
References
- 1. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D4 Dopamine Receptor radioligand binding assay. [bio-protocol.org]
- 3. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of (4-Chlorophenyl)(pyridin-4-yl)methanamine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the pharmacokinetic profiles of (4-Chlorophenyl)(pyridin-4-yl)methanamine and its derivatives. The objective is to provide a clear, data-driven overview to support research and development in this area. To date, detailed pharmacokinetic data is publicly available for the derivative 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl), a compound with demonstrated anticonvulsant properties.[1] In contrast, there is a notable absence of published pharmacokinetic data for the parent compound, this compound, representing a significant knowledge gap in the field.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl) in rats, providing a benchmark for future studies on related compounds.[1]
| Pharmacokinetic Parameter | Intravenous Administration (10-100 mg/kg) | Oral Administration (100 mg/kg) |
| Terminal Elimination Half-life (t½) | 5.80 - 6.05 hours | Not Reported |
| Maximum Concentration (Cmax) | Not Applicable | 3.5 ± 0.33 µg/mL |
| Time to Cmax (Tmax) | Not Applicable | 30 minutes |
| Total Clearance (CL) | 1.29 - 1.38 L/(h·kg) | Not Reported |
| Volume of Distribution (Vss) | 7.96 - 8.24 L/kg | Not Reported |
| Area Under the Curve (AUC) | Proportional to dose | Not Reported |
| Oral Bioavailability | Not Applicable | 19.5 ± 3.4% |
Data obtained from studies conducted in rats.[1]
The data indicates that AAP-Cl exhibits dose-independent kinetics following intravenous administration.[1] After oral administration, the compound is rapidly absorbed, reaching peak blood concentrations within 30 minutes.[1] However, the oral bioavailability is relatively low at 19.5%, suggesting significant first-pass metabolism or incomplete absorption.[1] A very small fraction of the administered oral dose (2.5%) is excreted unchanged in the urine, indicating that the compound is extensively metabolized.[1]
Experimental Protocols
The following outlines a typical experimental protocol for determining the pharmacokinetic profile of a novel compound in a preclinical setting, such as the studies conducted on AAP-Cl.
1. Animal Model:
-
The Sprague-Dawley rat is a commonly used model for in vivo pharmacokinetic studies.
2. Drug Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle and administered as a bolus injection into a cannulated vein (e.g., jugular or femoral vein) to ensure immediate and complete systemic circulation.
-
Oral (PO): The compound is formulated in an appropriate vehicle and administered via oral gavage.
3. Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-dosing from a cannulated artery (e.g., carotid artery) or vein (e.g., tail vein).
-
The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
4. Sample Processing and Analysis:
-
Blood samples are centrifuged to separate plasma.
-
The concentration of the compound in plasma is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution.
Visualizing the Experimental Workflow
The following diagram illustrates a standard workflow for a preclinical in vivo pharmacokinetic study.
Caption: Workflow of a preclinical pharmacokinetic study.
Signaling Pathway and Logical Relationships
Further research is required to elucidate the specific signaling pathways modulated by this compound and its derivatives. Understanding these pathways is crucial for correlating pharmacokinetic profiles with pharmacodynamic outcomes. A logical next step would be to investigate the interaction of these compounds with their molecular targets and the subsequent downstream signaling events.
The diagram below illustrates a hypothetical signaling pathway that could be investigated, starting from target engagement to cellular response, which would be influenced by the drug's pharmacokinetic properties.
Caption: Drug action influenced by pharmacokinetics.
References
Safety Operating Guide
Essential Safety and Disposal Protocols for (4-Chlorophenyl)(pyridin-4-yl)methanamine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for (4-Chlorophenyl)(pyridin-4-yl)methanamine, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[1] Appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves (such as nitrile), safety goggles or a face shield, and a lab coat.[1][2] An emergency eyewash station and safety shower should be readily accessible.
In the event of a spill, it should be contained using an inert absorbent material like vermiculite or sand. The contaminated absorbent material must then be collected into a sealed, labeled container for disposal as hazardous waste.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key information for the related compound, (4-chlorophenyl)-pyridin-3-ylmethanamine, which should be considered as indicative for the 4-pyridyl isomer in the absence of its specific SDS.
| Property | Value | Source |
| Molecular Formula | C12H11ClN2 | [1] |
| Molecular Weight | 218.686 g/mol | [1] |
| Boiling Point | 370.4°C at 760 mmHg | [1] |
| Flash Point | 177.8°C | [1] |
| Density | 1.225 g/cm³ | [1] |
Detailed Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never pour this chemical down the drain or dispose of it with regular trash.[1]
Step 1: Waste Segregation and Collection
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., harmful/irritant).
Step 2: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
Step 3: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
Provide the waste disposal company with all available information about the chemical, including its identity and known hazards.
-
Wastes containing chlorinated organic solvents often require high-temperature incineration for complete destruction and to prevent the release of harmful substances into the environment.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environment.
References
Personal protective equipment for handling (4-Chlorophenyl)(pyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (4-Chlorophenyl)(pyridin-4-yl)methanamine, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures and recommendations are based on available safety data for this compound and structurally similar chemicals.
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) are paramount to minimize exposure and mitigate risks associated with handling this compound. Based on hazard assessments of similar compounds, which indicate potential for skin, eye, and respiratory irritation, as well as harm if swallowed or inhaled, the following PPE is mandatory.[1][2][3]
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield.[3] | To protect against splashes, dust, and aerosols that can cause serious eye irritation.[2] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile). - Clothing: A lab coat or chemical-resistant overalls.[4] | To prevent skin contact, which may cause irritation.[2] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator is necessary when dust or aerosols may be generated.[4] | To protect against inhalation, which may be harmful and cause respiratory tract irritation.[1][2] |
Operational Plan for Handling
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Ensure that a safety shower and an eyewash station are readily accessible.[3]
2. Procedural Steps for Safe Handling:
-
Before beginning work, ensure all required PPE is available and in good condition.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1][3][5]
3. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][3] If skin irritation occurs, consult a physician.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][2]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][5]
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous waste.
-
Collect waste in a suitable, closed, and clearly labeled container.[2]
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the product to enter drains or waterways.[2]
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
